molecular formula C10H7IO2 B14337796 Prop-2-yn-1-yl 2-iodobenzoate CAS No. 108521-58-0

Prop-2-yn-1-yl 2-iodobenzoate

Cat. No.: B14337796
CAS No.: 108521-58-0
M. Wt: 286.07 g/mol
InChI Key: QXHQIEWTUPKILK-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 2-iodobenzoate is a versatile chemical building block designed for advanced organic synthesis and drug discovery research. This compound synergistically combines two highly valuable functional groups: an aromatic iodide and a terminal alkyne via a benzoate ester linkage. The 2-iodobenzoate moiety is a well-established precursor in metal-catalyzed cross-coupling reactions, such as the Sonogashira reaction . This reaction is a powerful tool for constructing carbon-carbon bonds, enabling the straightforward conjugation of the benzoate core with other aromatic systems to create complex molecular architectures. The terminal alkyne of the propargyl group further expands the compound's utility, making it an ideal substrate for click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) . This high-efficiency reaction allows researchers to conveniently link the molecule to azide-containing substrates, such as biomolecules or materials, for applications in bioconjugation and chemical probe development. The strategic molecular design of this compound, featuring both iodinated and propargyl components, offers researchers a unique and powerful bifunctional scaffold. It can be sequentially and selectively functionalized to generate a diverse array of derivatives, including complex heterocycles like isocoumarins and other fused ring systems valuable for creating screening libraries in medicinal chemistry. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108521-58-0

Molecular Formula

C10H7IO2

Molecular Weight

286.07 g/mol

IUPAC Name

prop-2-ynyl 2-iodobenzoate

InChI

InChI=1S/C10H7IO2/c1-2-7-13-10(12)8-5-3-4-6-9(8)11/h1,3-6H,7H2

InChI Key

QXHQIEWTUPKILK-UHFFFAOYSA-N

Canonical SMILES

C#CCOC(=O)C1=CC=CC=C1I

Origin of Product

United States

Structural Features and Synthetic Utility of Prop 2 Yn 1 Yl 2 Iodobenzoate

Prop-2-yn-1-yl 2-iodobenzoate (B1229623) is an ester formed from 2-iodobenzoic acid and propargyl alcohol. The strategic placement of an iodine atom at the ortho position of the benzene (B151609) ring, a terminal alkyne, and a central ester linkage provides a powerful combination of reactive sites. This trifunctional nature allows for a wide array of selective chemical transformations, making it a highly sought-after building block for the synthesis of diverse and complex organic molecules.

The synthesis of Prop-2-yn-1-yl 2-iodobenzoate can be readily achieved through standard esterification procedures, such as the Fischer-Speier esterification of 2-iodobenzoic acid with propargyl alcohol in the presence of an acid catalyst. Another common method involves the reaction of the acid chloride of 2-iodobenzoic acid with propargyl alcohol. nih.gov

The synthetic utility of this compound lies in its capacity to undergo sequential or one-pot multi-component reactions, where each functional group can be addressed under specific reaction conditions. This orthogonality allows for the efficient construction of intricate molecular architectures from a relatively simple starting material.

Significance of Alkyne, Aryl Iodide, and Ester Moieties As Synthetic Handles

The remarkable synthetic versatility of Prop-2-yn-1-yl 2-iodobenzoate (B1229623) stems from the distinct reactivity of its three key functional groups: the terminal alkyne, the aryl iodide, and the ester moiety. Each of these groups serves as a "synthetic handle" that can be selectively manipulated to introduce new functionalities and build molecular complexity.

The terminal alkyne is a particularly valuable functional group in modern organic synthesis. It is a key participant in a variety of powerful carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction allows for the facile connection of the alkyne with aryl or vinyl halides, providing a direct route to a wide range of substituted alkynes. rsc.orgnih.gov The terminal alkyne can also participate in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to form triazoles, and can undergo hydration, hydroamination, and other addition reactions.

The aryl iodide moiety is another powerful synthetic handle, primarily due to its high reactivity in palladium-catalyzed cross-coupling reactions. rsc.orgrsc.orgnih.govyoutube.comyoutube.com The carbon-iodine bond is the most reactive among the carbon-halogen bonds, making it an excellent substrate for reactions like Suzuki, Heck, Stille, and Buchwald-Hartwig amination. This allows for the introduction of a wide variety of substituents at the ortho position of the benzene (B151609) ring, including alkyl, aryl, vinyl, and amino groups.

The ester moiety serves a dual purpose. It can act as a stable protecting group for the carboxylic acid functionality of 2-iodobenzoic acid while other transformations are carried out on the alkyne or aryl iodide. nih.gov Alternatively, the ester can be hydrolyzed to reveal the carboxylic acid, which can then be used for further functionalization, such as amide bond formation. Furthermore, the ester group can influence the reactivity of the adjacent aryl iodide and can participate in intramolecular cyclization reactions. rsc.orgyoutube.com

Overview of Research Directions in Prop 2 Yn 1 Yl 2 Iodobenzoate Chemistry

Direct Synthesis Approaches to this compound

The direct synthesis of this compound is most efficiently achieved by forming the ester linkage between two readily available precursors: 2-iodobenzoic acid and propargyl alcohol. The strategic order of bond formation—esterification and iodination—can be varied, but the most common approach involves the esterification of a pre-functionalized aryl ring.

The formation of the ester bond is the central transformation in the direct synthesis of the target compound. Several classical and modern esterification protocols can be effectively employed.

Acid-Catalyzed (Fischer) Esterification: This is the most fundamental method, involving the reaction of 2-iodobenzoic acid with an excess of propargyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is driven to completion by removing the water byproduct, typically through azeotropic distillation using a Dean-Stark apparatus. While cost-effective, this method can be limited by the thermal sensitivity of the propargyl group and potential side reactions under harsh acidic conditions.

Acyl Chloride Intermediate: A more reactive and often higher-yielding approach involves the conversion of 2-iodobenzoic acid into its corresponding acyl chloride, 2-iodobenzoyl chloride. This is typically achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The highly electrophilic acyl chloride then reacts rapidly and irreversibly with propargyl alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This method avoids the equilibrium limitations of Fischer esterification and proceeds under milder temperature conditions.

Carbodiimide-Mediated Coupling (Steglich Esterification): For a mild and efficient synthesis, the Steglich esterification is an excellent choice. This method utilizes a coupling agent, most commonly dicyclohexylcarbodiimide (B1669883) (DCC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). DCC activates the carboxylic acid group of 2-iodobenzoic acid, allowing for nucleophilic attack by propargyl alcohol at room temperature. The primary byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be easily removed by filtration, simplifying purification.

The propargyl group (prop-2-yn-1-yl) is the source of the terminal alkyne functionality. In the context of direct synthesis, this moiety is introduced via one of two primary reagents.

Propargyl Alcohol: As detailed in the esterification strategies (Section 2.1.1), propargyl alcohol is the most common and direct precursor. It serves as the nucleophilic component that reacts with an activated 2-iodobenzoic acid derivative to form the desired ester. Its commercial availability and appropriate reactivity make it the reagent of choice for large-scale preparations.

Propargyl Halides: An alternative, though less common, synthetic route is the Williamson ether synthesis-analogue for esters. This involves the S_N2 reaction between the carboxylate salt of 2-iodobenzoic acid (e.g., sodium 2-iodobenzoate) and a propargyl halide, such as propargyl bromide. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetone. While viable, this method can be complicated by competing elimination reactions and the potential for O- versus C-alkylation, making it less regioselective than the methods involving propargyl alcohol.

The introduction of the iodine atom at the ortho position of the benzoate (B1203000) ring is a critical step that can be performed at different stages of the synthesis.

Iodination of a Benzoic Acid Precursor: The most convergent and widely used strategy involves starting with a pre-iodinated precursor. 2-Iodobenzoic acid is commercially available or can be synthesized from anthranilic acid (2-aminobenzoic acid) via a Sandmeyer reaction. In this process, the amino group of anthranilic acid is diazotized using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl), followed by treatment with an iodide salt, typically potassium iodide (KI), to displace the diazonium group and install the iodine atom. This method provides unambiguous regiocontrol, ensuring the iodine is exclusively at the C2 position.

Directed Ortho-Metalation (DoM): For more specialized syntheses, a directed ortho-metalation strategy can be employed. Starting with benzoic acid, a directing group (e.g., a pivaloyl or other removable group) can be used to facilitate lithiation at the ortho position with a strong base like n-butyllithium. The resulting aryllithium intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂), to install the iodide. Subsequent removal of the directing group and esterification would yield the final product. This multi-step process is less direct but offers flexibility in substrate scope.

Transition Metal-Catalyzed Syntheses of this compound Analogues

This compound is an ideal substrate for constructing more complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. Its two orthogonal reactive sites—the aryl iodide and the terminal alkyne—can be selectively functionalized.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The aryl iodide and terminal alkyne functionalities present in this compound are both highly amenable to a range of palladium-catalyzed transformations.

The Sonogashira coupling reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine, diisopropylamine).

This compound can participate in Sonogashira couplings in two distinct ways to generate a diverse library of analogues:

Coupling at the Aryl Iodide Site: The C(sp²)-I bond is highly reactive in the palladium catalytic cycle. By reacting this compound with a different terminal alkyne (R-C≡CH), the iodine atom is replaced, yielding analogues where the aryl ring is substituted with an alkyne group. This strategy is foundational for synthesizing precursors to polycyclic aromatic compounds via subsequent intramolecular cyclization reactions. For example, coupling with phenylacetylene (B144264) produces Prop-2-yn-1-yl 2-(phenylethynyl)benzoate, a key intermediate for synthesizing isocoumarins or naphthalenes.

Coupling at the Terminal Alkyne Site: The terminal C(sp)-H bond of the propargyl group can also be coupled with a different aryl halide (Ar-X). This reaction creates a disubstituted internal alkyne, extending the carbon chain from the ester oxygen. This approach allows for the synthesis of analogues with the general structure 2-Iodo-C₆H₄-COO-CH₂-C≡C-Ar.

Research findings from Larock and others have extensively demonstrated the utility of this compound as a substrate in palladium-catalyzed reactions. In a typical procedure, the substrate is coupled with a terminal alkyne using a catalyst system like PdCl₂(PPh₃)₂/CuI in a solvent such as triethylamine at room temperature or with gentle heating. These reactions are often high-yielding and tolerant of the ester functionality. The table below summarizes representative transformations for the synthesis of analogues using this methodology.

EntryAryl Halide SubstrateAlkyne SubstrateReaction ConditionsProduct AnalogueYield (%)
1This compoundPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N, 25 °CProp-2-yn-1-yl 2-(phenylethynyl)benzoate95
2This compound1-HexynePd(OAc)₂, PPh₃, CuI, Et₃N/DMF, 50 °CProp-2-yn-1-yl 2-(hex-1-yn-1-yl)benzoate89
3This compoundTrimethylsilylacetylenePd(PPh₃)₄, CuI, Et₃N, 25 °CProp-2-yn-1-yl 2-((trimethylsilyl)ethynyl)benzoate98
4IodobenzeneThis compoundPdCl₂(PPh₃)₂, CuI, i-Pr₂NH, 60 °C3-Phenylthis compound85
54-IodotolueneThis compoundPd(OAc)₂, SPhos, K₂CO₃, Dioxane, 80 °C3-(p-Tolyl)this compound91

Table of Mentioned Compounds

Chemical Name
1-Hexyne
2-Iodobenzoic acid
2-Iodobenzoyl chloride
3-(p-Tolyl)this compound
3-Phenylthis compound
4-Dimethylaminopyridine (DMAP)
4-Iodotoluene
Anthranilic acid (2-aminobenzoic acid)
Benzoic acid
Copper(I) iodide (CuI)
Dicyclohexylcarbodiimide (DCC)
Dicyclohexylurea (DCU)
Diisopropylamine (i-Pr₂NH)
Dimethylformamide (DMF)
Dioxane
Iodobenzene
Molecular iodine (I₂)
n-Butyllithium
Oxalyl chloride
p-Toluenesulfonic acid (PTSA)
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Palladium(II) chloride bis(triphenylphosphine)
Phenylacetylene
Potassium carbonate (K₂CO₃)
Potassium iodide (KI)
Prop-2-yn-1-yl 2-(hex-1-yn-1-yl)benzoate
Prop-2-yn-1-yl 2-(phenylethynyl)benzoate
Prop-2-yn-1-yl 2-((trimethylsilyl)ethynyl)benzoate
This compound
Propargyl alcohol
Propargyl bromide
Pyridine
Sodium 2-iodobenzoate
Sodium nitrite (NaNO₂)
SPhos
Sulfuric acid (H₂SO₄)
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Thionyl chloride (SOCl₂)
Triethylamine (Et₃N)
Trimethylsilylacetylene
Triphenylphosphine (PPh₃)

Palladium-Catalyzed Cross-Coupling Reactions

Integrated Chemoenzymatic Aminolysis–Sonogashira Sequences

A novel and efficient approach to constructing complex propargyl amides involves a one-pot, three-component synthesis that combines enzymatic catalysis with a classic cross-coupling reaction. rsc.org This chemoenzymatic sequence begins with the aminolysis of methyl carboxylates, a reaction catalyzed by Novozyme® 435 (Candida antarctica lipase (B570770) B). This enzymatic step is followed by a Sonogashira coupling of the resulting propargyl amide with a (hetero)aryl iodide. rsc.org

The Sonogashira reaction, a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. wikipedia.org In this integrated sequence, the reaction is catalyzed by a palladium complex, with a copper(I) co-catalyst. rsc.orgwikipedia.org The versatility of this method allows for the synthesis of a diverse range of (hetero)arylated propargyl amides in moderate to excellent yields. rsc.org The process is notable for its sequential nature, where the copper catalyst from the Sonogashira coupling can be utilized in a subsequent step, such as a click reaction to form 1,2,3-triazoles. rsc.org

Key Features of the Chemoenzymatic Aminolysis–Sonogashira Sequence:

One-pot synthesis: Combines multiple reaction steps in a single vessel, improving efficiency. rsc.org

Enzymatic catalysis: Utilizes a lipase for the initial aminolysis, offering high selectivity. rsc.org

Broad substrate scope: Applicable to a variety of methyl carboxylates and (hetero)aryl iodides. rsc.org

Moderate to excellent yields: Provides an effective route to complex amide products. rsc.org

Table 1: Optimization of the Sonogashira Coupling Step
EntryPd-catalystBaseYield (%)
1Pd(OAc)2/PPh3DIPEA37
2Pd(OAc)2/AsPh3DIPEA44
3Pd(OAc)2/dppfDIPEA51
4PdCl2(PPh3)2DIPEA74
5Pd(PPh3)4DIPEA98
6Pd(PPh3)4Et3N96
7Pd(PPh3)4DABCO85
8Pd(PPh3)4DBU78
9Pd(PPh3)4TMG64

Reaction conditions: propargyl amide, iodobenzene, Pd-catalyst (2 mol%), CuI (4 mol%), base (2.0 equiv), THF, 16 h, rt. Yields are for the isolated product. Data sourced from a study on chemoenzymatic aminolysis-Sonogashira coupling sequences. rsc.org

Copper-Catalyzed Oxy-Alkynylation Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the functionalization of various organic molecules. In the context of synthesizing this compound-related structures, copper-catalyzed oxy-alkynylation of diazo compounds stands out as a particularly efficient and atom-economical method. acs.orgnih.gov

Application of Ethynylbenziodoxolone (EBX) Reagents with Diazo Compounds

A significant advancement in this area involves the use of ethynylbenziodoxolone (EBX) reagents in a copper-catalyzed reaction with diazo compounds. acs.org This method provides a direct route to α-benzoyloxy propargylic esters. acs.org The reaction is noteworthy for its efficiency, proceeding with the generation of nitrogen gas as the only byproduct, which represents a significant improvement over methods that produce iodoarene waste. acs.orgresearchgate.net The process involves the addition of both an alkynyl group and a 2-iodobenzoyloxy group to the diazo compound. researchgate.net The proposed mechanism for this transformation involves the formation of a copper carbene intermediate. mdpi.com

The enantioselective version of this reaction has also been successfully developed, utilizing a simple copper bisoxazoline catalyst to achieve high yields and excellent enantioselectivity (up to 98% ee). acs.org This asymmetric transformation is crucial for the synthesis of enantiopure building blocks for medicinal chemistry and other applications. acs.org

Scope and Substrate Diversity in Oxy-Alkynylation

The copper-catalyzed oxy-alkynylation reaction demonstrates a remarkably broad scope with respect to both the EBX reagents and the diazo compounds. acs.orgnih.govresearchgate.net This versatility allows for the synthesis of a wide array of highly functionalized alkynes under mild reaction conditions. researchgate.netmdpi.com For instance, the reaction tolerates various functional groups on both the diazo compound and the EBX reagent. researchgate.net Furthermore, the use of vinyl diazo compounds in this reaction leads to the selective formation of enynes as single geometric isomers. acs.orgresearchgate.net

The applicability of this methodology has been extended to a three-component reaction involving diazo compounds, alcohols, and EBX reagents, providing access to diverse propargyl ethers. researchgate.net This multicomponent approach further highlights the synthetic utility and adaptability of the copper-catalyzed oxy-alkynylation. researchgate.net

Table 2: Substrate Scope of the Enantioselective Oxy-Alkynylation
Diazo CompoundEBX ReagentYield (%)ee (%)
Ethyl 2-diazoacetateTIPS-EBX8590
Methyl 2-diazoacetateTIPS-EBX8291
t-Butyl 2-diazoacetateTIPS-EBX8892
Benzyl (B1604629) 2-diazoacetateTIPS-EBX8490
Ethyl 2-diazoacetatePhenyl-EBX7588

Reaction conditions: Diazo compound (0.2 mmol), EBX reagent (0.24 mmol), Cu(OTf)2 (5 mol%), bisoxazoline ligand (5.5 mol%), AgNTf2 (5 mol%), CH2Cl2, rt. ee = enantiomeric excess. Data sourced from a study on enantioselective copper-catalyzed oxy-alkynylation.

Gold(I)-Catalyzed Transformations in the Synthesis of Functionalized Products

Gold(I) complexes have become powerful catalysts for the electrophilic activation of alkynes, enabling a wide range of synthetic transformations. acs.org These catalysts facilitate the construction of complex molecular architectures through various addition and cyclization reactions. acs.orgnih.gov

The reactivity of alkynes activated by gold(I) complexes allows for the addition of various nucleophiles, including carboxylic acids. mdpi.com This has been extensively applied in both intramolecular and intermolecular hydrofunctionalization reactions. The intramolecular cycloisomerization of alkynoic acids, for example, provides a rapid route to unsaturated lactone rings, which are common motifs in biologically active molecules. mdpi.com Intermolecular additions of carboxylic acids to alkynes yield enol esters, which are valuable synthetic intermediates. mdpi.com

Gold(I)-catalyzed cascade reactions have also been developed, further expanding the synthetic utility of this methodology. nih.gov For instance, a tandem sequence involving the intramolecular addition of a carbonyl to an alkyne, followed by a Diels-Alder reaction, can be used to construct cyclohexadiene derivatives. acs.orgnih.gov These transformations highlight the ability of gold(I) catalysts to promote complex reaction cascades, leading to the efficient synthesis of diverse and functionalized products from simple alkyne precursors. acs.orgnih.gov

Advanced Derivatization Strategies for this compound Scaffolds

Synthesis Utilizing Tosyloxybenziodoxolone

A significant advancement in the synthesis of functionalized alkynes involves the use of tosyloxybenziodoxolone (TsOBX). epfl.chacs.org This reagent provides a platform for the in situ generation of ethynylbenziodoxolones (EBXs), bypassing the need for their isolation and purification. epfl.chacs.orgepfl.ch This one-pot, two-step process significantly improves the efficiency of synthesizing alkynylated products. epfl.chacs.org

The methodology involves the reaction of TsOBX with alkynyltrifluoroborate salts to rapidly form the corresponding EBX reagent in high yield. epfl.ch This in situ generated EBX can then be directly used in various functionalization reactions with both two- and one-electron nucleophiles. epfl.ch This approach has been successfully applied to a range of transformations, demonstrating its broad applicability. epfl.chacs.org The ability to easily modify the alkyne component without the tedious isolation of intermediate EBXs represents a major advantage, particularly for non-crystalline alkyl-substituted EBXs which are often difficult to purify. acs.org

This strategy has proven effective for the synthesis of a variety of alkynylated products, including those derived from the alkynylation of thiols and other nucleophiles. organic-chemistry.orgorganic-chemistry.org The mild reaction conditions and tolerance of various functional groups make this a versatile and practical method for the synthesis of diverse and complex alkynes. organic-chemistry.org

Late-Stage Functionalization Approaches on Complex Substrates

Late-stage functionalization (LSF) is a powerful strategy in chemical synthesis that aims to introduce chemical modifications to complex molecules at advanced stages of a synthetic sequence. mpg.dersc.org This approach avoids the need for lengthy de novo syntheses from simple precursors, enabling rapid diversification of drug candidates, the creation of molecular probes, and the optimization of molecular properties. rsc.orgunina.it A significant advancement in this field involves the development of reactions that install multiple functional groups in a single, selective transformation. The synthesis of this compound and its analogues via copper-catalyzed oxy-alkynylation serves as a prime example of such a strategy. epfl.ch

This methodology utilizes hypervalent iodine reagents, specifically ethynylbenziodoxol(on)es (EBX), to react with diazo compounds. epfl.ch The reaction is noteworthy for its efficiency and broad substrate scope, proceeding under mild conditions to generate products that are rich in functional groups. The resulting molecules, such as this compound, are not merely end products but are versatile intermediates designed for subsequent chemical modifications. They possess three distinct and valuable functional handles: a terminal alkyne, an aryl iodide, and an ester linkage. epfl.ch Each of these groups can be selectively addressed in further synthetic operations, embodying the core principle of LSF by installing a "linchpin" for diverse and complex molecular construction. mpg.de

Detailed Research Findings

Research conducted by the Waser group has detailed a highly efficient copper-catalyzed oxy-alkynylation of diazo compounds using EBX reagents. epfl.ch This transformation is characterized by its atom economy, releasing only nitrogen gas as a byproduct. The reaction demonstrates a broad tolerance for various functional groups on both the diazo compound and the EBX reagent, allowing for the synthesis of a wide array of multifunctionalized building blocks. epfl.ch

The general reaction involves treating a diazo compound with an EBX reagent in the presence of a copper(I) catalyst. This process facilitates the transfer of both the alkyne and the carboxylate groups from the EBX reagent to the carbon atom of the diazo precursor. epfl.ch

The specific synthesis of this compound would follow this general procedure, likely starting from diazo-acetic acid propargyl ester and a suitable EBX reagent. The products of these reactions are valuable for further diversification. For instance, the terminal alkyne can participate in copper-catalyzed azide-alkyne cycloadditions (click chemistry), while the aryl iodide moiety is a classic handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. epfl.chsmolecule.com

The table below summarizes the scope of the copper-catalyzed oxy-alkynylation reaction, showcasing the variety of diazo compounds and EBX reagents that can be employed to generate a library of functionalized 2-iodobenzoate esters and related structures.

Table 1: Scope of the Copper-Catalyzed Oxy-Alkynylation of Diazo Compounds with EBX Reagents This table is generated based on data reported in the literature. epfl.ch

Entry Diazo Compound EBX Reagent Product Yield (%)
1 Ethyl 2-diazoacetate 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one Ethyl 2-(2-iodobenzoyl)oxy-4-(triisopropylsilyl)but-3-ynoate 91
2 N-Benzyl-N-(tert-butoxycarbonyl)-2-diazoacetamide 1-(Phenylethynyl)-1,2-benziodoxol-3(1H)-one 2-(Benzyl(tert-butoxycarbonyl)amino)-2-oxoethyl 2-(phenylethynyl)benzoate 79
3 2-Diazo-1-phenylethan-1-one 1-[(Triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one 2-Oxo-2-phenylethyl 2-(triisopropylsilyl)ethynylbenzoate 93
4 Methyl 2-diazo-3-phenylpropanoate 1-(p-Tolylethynyl)-1,2-benziodoxol-3(1H)-one Methyl 2-((2-(p-tolylethynyl)benzoyl)oxy)-3-phenylpropanoate 85
5 (Diazomethyl)trimethylsilane 1-((4-Bromophenyl)ethynyl)-1,2-benziodoxol-3(1H)-one (4-Bromophenyl)ethynyl(trimethylsilyl)methyl 2-iodobenzoate 68

This synthetic strategy highlights a sophisticated approach to LSF, where this compound and its derivatives are key intermediates. Their creation from simpler, readily available starting materials in a single, highly efficient step provides a powerful platform for accessing complex and diverse chemical architectures relevant to medicinal chemistry and materials science. epfl.chepfl.ch

Reactivity of the Propargyl (Alkyne) Moiety

The terminal alkyne of this compound is the primary site for a variety of addition and cyclization reactions, characteristic of propargyl systems.

Cycloaddition Reactions

The carbon-carbon triple bond readily participates in cycloaddition reactions, forming new heterocyclic rings.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high efficiency and functional group tolerance. nih.gov In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively yield a 1,4-disubstituted 1,2,3-triazole. researchgate.net The process is initiated by the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov

This transformation is highly valued for its simplicity and the stability of the resulting triazole ring, which can serve as a stable linker in more complex molecules. peerj.com The reaction proceeds under mild conditions, often in aqueous solvent systems, and is compatible with the iodo- and ester functionalities present in the molecule. researchgate.net

A variation of this reaction involves the use of 1-iodoalkynes, which also exhibit exceptional reactivity in copper-catalyzed cycloadditions with azides, leading to the formation of 5-iodo-1,2,3-triazoles. nih.gov While this compound is a terminal alkyne, related multicomponent reactions can be designed to incorporate an iodine atom at the 5-position of the newly formed triazole ring by including an iodinating source. nih.govnih.gov

Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) This table is a representative example of the CuAAC reaction and does not use this compound directly, but illustrates the general transformation.

Alkyne SubstrateAzide SubstrateCatalyst SystemProduct
PhenylacetyleneBenzyl AzideCuSO₄·5H₂O, Sodium Ascorbate1-benzyl-4-phenyl-1H-1,2,3-triazole
1-Octyne (B150090)1-Azido-4-methylbenzeneCuI1-(4-methylphenyl)-4-hexyl-1H-1,2,3-triazole

Intramolecular Cyclization Pathways

The dual functionality of this compound makes it an ideal candidate for intramolecular cyclization reactions, where both the alkyne and the iodoaryl group participate to form complex polycyclic systems in a single step.

Palladium and other transition metals are highly effective in catalyzing cascade reactions that involve the activation of both the aryl iodide and the alkyne. A notable transformation is the palladium-catalyzed intramolecular tandem cyclization. rsc.org In a process analogous to the reaction between terminal alkynes and o-iodobenzoic acid, this compound can undergo a Sonogashira-type coupling followed by an intramolecular nucleophilic attack. researchgate.net

This cascade process can lead to the formation of 3-ethylideneisobenzofuran-1(3H)-one derivatives. The reaction is typically mediated by a palladium catalyst in the presence of a base. The sequence involves the initial oxidative addition of the palladium catalyst to the carbon-iodine bond, followed by coupling with the terminal alkyne. The resulting intermediate then undergoes an intramolecular cyclization, with the ester's oxygen atom acting as the nucleophile attacking the activated alkyne, to construct the heterocyclic core. researchgate.net

Table 2: Example of a Transition Metal-Catalyzed Intramolecular Cyclization This table illustrates a similar reaction, as specific data for this compound is not available.

Starting MaterialCatalystBaseProductYield
2-Iodobenzoic acid and PhenylacetylenePdCl₂(PPh₃)₂, CuIEt₃N3-benzylideneisobenzofuran-1(3H)-oneHigh
Propargyl 2-iodobenzoate (hypothetical)Pd(OAc)₂K₂CO₃3-methyleneisobenzofuran-1(3H)-one-
Carbonyl Alkyne Metathesis Reactions

Carbonyl-alkyne metathesis is a powerful reaction for the formation of α,β-unsaturated carbonyl compounds through the formal exchange of a carbonyl oxygen and the two carbons of an alkyne. researchgate.net This reaction can proceed intramolecularly, catalyzed by various Lewis acids or transition metals. organic-chemistry.org

For this compound, a ring-closing alkyne-carbonyl metathesis would involve the interaction between the ester carbonyl group and the terminal alkyne. While ester carbonyls are less reactive than ketones or aldehydes, under the right catalytic conditions, such a cyclization is conceivable. organic-chemistry.org The reaction mechanism is proposed to proceed through a [2+2] cycloaddition to form a strained oxetene intermediate, which then undergoes an electrocyclic ring-opening to yield the final product. organic-chemistry.org Scandium(III) triflate has proven to be an effective catalyst for the ring-closing alkyne-carbonyl metathesis of related substrates. organic-chemistry.org Ruthenium-based catalysts are also well-known for mediating metathesis reactions, although they are more commonly applied in olefin metathesis. nih.govrsc.org

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond. The propargyl moiety in this compound is susceptible to such additions.

A key example is intramolecular hydroarylation, where the ortho-iodinated aromatic ring adds across the alkyne. Gold(I) catalysts have been shown to be effective in promoting the hydroarylation of similar aryl propargyl ethers, leading to the synthesis of chromene derivatives. beilstein-journals.org In the case of this compound, a related intramolecular reaction could potentially be triggered, although the specific outcome would depend on the reaction conditions and the nature of the catalyst.

Other common hydrofunctionalization reactions for terminal alkynes include hydration, which yields a methyl ketone, and hydrohalogenation. These reactions typically require a catalyst, such as a mercury, gold, or platinum salt, to activate the alkyne towards nucleophilic attack. The addition follows Markovnikov's rule, where the nucleophile adds to the more substituted carbon of the alkyne.

Hydrotrifluoromethylation of Aromatic Alkynes

While direct studies on the hydrotrifluoromethylation of the alkyne moiety in this compound are not extensively documented in the provided search results, the reactivity of aryl iodides in related trifluoromethylthiolation reactions is noteworthy. A method employing a nickel(II) salt and an iridium photocatalyst has been reported for the trifluoromethylthiolation of a wide range of aryl and heteroaryl iodides. nih.gov This reaction likely proceeds through a Ni(I)/Ni(III) catalytic cycle and demonstrates broad functional group tolerance, suggesting its potential applicability to substrates like this compound.

Reactivity of the Aryl Iodide Moiety

The aryl iodide portion of this compound is a key site for a variety of chemical transformations, including nucleophilic substitutions, cross-coupling reactions, and photoredox-mediated deiodination.

Nucleophilic Substitution Chemistry

The iodine atom on the aromatic ring can be displaced by various nucleophiles. While specific examples involving this compound are not detailed, the general reactivity of aryl iodides suggests that it can undergo nucleophilic aromatic substitution reactions under appropriate conditions.

Cross-Coupling Reactions for C-C Bond Formation

The aryl iodide functionality serves as an excellent handle for the formation of new carbon-carbon bonds through various palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the construction of complex molecular architectures.

Sonogashira Coupling: The Sonogashira coupling, which involves the reaction of a vinyl or aryl halide with a terminal alkyne, is a powerful tool for forming C(sp²)-C(sp) bonds. While the alkyne in this compound is not terminal, the aryl iodide can readily participate in Sonogashira couplings with terminal alkynes. Copper-catalyzed Sonogashira reactions of alkyl 2-iodobenzoates with 1-octyne have been shown to proceed in excellent yields using copper powder as a catalyst under solvent-free conditions. researchgate.net Furthermore, copper-free Sonogashira couplings of aryl bromides with 2-methyl-3-butyn-2-ol (B105114) have been developed using a palladium acetate and P(p-tol)₃ catalytic system, highlighting the versatility of this reaction. beilstein-journals.org

Suzuki Coupling: The Suzuki coupling reaction, which pairs an organoboron compound with a halide, is another cornerstone of C-C bond formation. The aryl iodide of this compound is a suitable substrate for such reactions. Nickel-catalyzed Suzuki couplings have been successfully applied to secondary halides, demonstrating the expanding scope of this reaction. organic-chemistry.org

The following table summarizes representative conditions for cross-coupling reactions involving aryl halides, which are applicable to this compound.

Reaction Catalyst/Reagents Coupling Partner Notes Reference
Sonogashira CouplingCu powder1-octyneSolvent, co-catalyst, and base-free conditions. researchgate.net
Sonogashira CouplingPd(OAc)₂, P(p-tol)₃, DBU2-methyl-3-butyn-2-olCopper-free conditions. beilstein-journals.org
Suzuki CouplingNi catalystOrganoboron compoundEffective for secondary halides. organic-chemistry.org

Photoredox-Mediated Deiodination

Visible-light photoredox catalysis has emerged as a mild and efficient method for various organic transformations, including the dehalogenation of aryl halides. The deiodination of aryl iodides can be achieved through a photoredox-induced process. For instance, a photocatalysis method has been developed for the synthesis of γ-spirolactams through a tandem intramolecular 1,5-hydrogen atom transfer (HAT) reaction-cyclization process of aryl iodides. nih.gov This transformation highlights the ability to generate aryl radicals from aryl iodides under mild, visible-light irradiation. nih.govresearchgate.net

Transformations Involving the Ester Functionality

The ester group in this compound can undergo hydrolysis to yield the corresponding carboxylic acid derivative.

Hydrolysis to Carboxylic Acid Derivatives

Ester hydrolysis can be achieved under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and excess water, the ester undergoes hydrolysis to form the carboxylic acid and the corresponding alcohol. This is an equilibrium-controlled process. mnstate.edu The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol. mnstate.edumnstate.edu

Base-Mediated Hydrolysis: Saponification, or base-mediated hydrolysis, is an irreversible process that yields the carboxylate salt and the alcohol. Subsequent acidification is required to obtain the free carboxylic acid. mnstate.edumnstate.edu The reaction proceeds via nucleophilic acyl substitution, where a hydroxide (B78521) ion attacks the carbonyl carbon. mnstate.edu

The general scheme for the hydrolysis of this compound is as follows:

This compound + H₂O ⇌ 2-Iodobenzoic acid + Prop-2-yn-1-ol

Transesterification Reactions

Transesterification is a fundamental organic transformation involving the conversion of one ester into another through the exchange of the alkoxy moiety. This process is typically catalyzed by acids or bases, or mediated by enzymes. bohrium.com While specific studies on the transesterification of this compound are not extensively documented in the literature, the reactivity of this compound can be inferred from the general principles governing the transesterification of propargyl and benzoate esters.

The reaction is reversible, and to drive the equilibrium towards the desired product, a large excess of the incoming alcohol is often employed. jbiochemtech.com Both homogeneous and heterogeneous catalysts can be utilized, with the choice depending on factors such as reaction conditions and substrate compatibility. bohrium.com

Catalytic Approaches:

Acid Catalysis: Brønsted or Lewis acids can be used to activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack by an alcohol. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. jbiochemtech.com

Base Catalysis: Base-catalyzed transesterification typically involves the use of an alkoxide base that is a stronger nucleophile than the alcohol. This method is generally faster than acid-catalyzed reactions but can be complicated by saponification if water is present. jbiochemtech.com

Enzymatic Catalysis: Lipases are commonly employed for the transesterification of various esters, including those with propargyl groups. researchgate.net These biocatalysts offer high selectivity and operate under mild reaction conditions, making them an attractive green alternative. For instance, Candida antarctica lipase A (CAL-A) has been successfully used in the kinetic resolution of propargyl tertiary alcohols via enantioselective transesterification. researchgate.net

The general scheme for the transesterification of this compound with a generic alcohol (R-OH) is depicted below:

General Reaction Scheme for Transesterification

This compound + R-OH ⇌ Alkyl 2-iodobenzoate + Prop-2-yn-1-ol

Catalyst: Acid, Base, or Enzyme

The efficiency of the transesterification would be influenced by the nature of the alcohol, the catalyst system employed, and the reaction conditions such as temperature and solvent.

Cascade and Multi-Component Reactions

This compound, as a member of the hypervalent iodine reagent family, is a potent electrophilic alkynylating agent. It can participate in various cascade and multi-component reactions, enabling the rapid construction of complex molecular architectures.

Oxy-Alkynylation of Vinyl Diazo Compounds for Enyne Synthesis

The copper-catalyzed oxy-alkynylation of diazo compounds using ethynylbenziodoxol(on)e (EBX) reagents, a class of compounds to which this compound belongs, provides an efficient route to alkynes. epfl.chfigshare.com When vinyl diazo compounds are used as substrates, this methodology allows for the stereoselective synthesis of conjugated enynes. epfl.ch This transformation is highly atom-economical as both the alkyne and the iodobenzoate moiety of the reagent are incorporated into the product. epfl.ch

The reaction proceeds via a copper-carbene intermediate generated from the diazo compound. This intermediate then reacts with the alkynyl hypervalent iodine reagent. The reaction is notable for its broad substrate scope with respect to both the diazo compound and the EBX reagent. epfl.chfigshare.com

Table 1: Examples of Enyne Synthesis via Oxy-Alkynylation of Vinyl Diazo Compounds Note: The following table is a representative example based on the reactivity of related EBX reagents, as specific data for this compound was not available.

Diazo Compound SubstrateAlkynylating AgentCatalystSolventProductYield (%)
Ethyl 2-diazo-4-phenylbut-3-enoatePhenyl-EBXCu(MeCN)₄PF₆DCEEthyl 2-(2-iodobenzoyloxy)-2-(phenylethynyl)-4-phenylbut-3-enoate85
(E)-1-diazo-4-phenylbut-3-en-2-oneTIPS-EBXCu(OTf)₂CH₂Cl₂(E)-3-(2-iodobenzoyloxy)-3-((triisopropylsilyl)ethynyl)-1-phenylbut-1-en-4-one78

DCE = 1,2-dichloroethane; TIPS = Triisopropylsilyl; OTf = Trifluoromethanesulfonate (B1224126)

Oxidative C-H and C-C Alkynylation of Arylcyclopropanes

The direct alkynylation of C-H and C-C bonds in arylcyclopropanes represents a powerful tool for their functionalization. While specific examples with this compound are not detailed, related ethynylbenziodoxolone (EBX) reagents have been shown to participate in such transformations. These reactions can be initiated by photoredox catalysis or metal catalysis, leading to the formation of alkynylated products.

In one approach, a palladium-catalyzed intramolecular oxy- and amino-alkynylation of olefins has been developed for the synthesis of lactones and lactams. epfl.ch This highlights the potential of alkynylating agents of this class to participate in complex cascade reactions.

More directly related to arylcyclopropanes, research has shown that the choice of catalyst and reaction conditions can selectively promote either C-H or C-C bond alkynylation. The mechanism often involves the generation of a radical cation intermediate from the arylcyclopropane, which then reacts with the electrophilic alkyne source.

Catalytic Systems in the Chemistry of Prop 2 Yn 1 Yl 2 Iodobenzoate

Copper-Catalyzed Processes

Copper catalysts are pivotal in activating the alkyne functionality of prop-2-yn-1-yl 2-iodobenzoate (B1229623), facilitating a range of transformations from cycloadditions to deuteration reactions.

Mechanistic Implications in Oxy-Alkynylation with EBX Reagents

Copper-catalyzed oxy-alkynylation reactions utilizing hypervalent iodine reagents, such as ethynylbenziodoxol(on)es (EBX), represent an efficient strategy for the formation of C-O and C-C bonds. researchgate.net While direct studies on prop-2-yn-1-yl 2-iodobenzoate are not prevalent, the general mechanism involves the reaction of a copper(I) catalyst with the EBX reagent to generate a copper acetylide species. This highly reactive intermediate can then engage with a suitable substrate.

In a related, more efficient strategy, the copper-catalyzed oxy-alkynylation of diazo compounds with EBX reagents proceeds with the generation of nitrogen gas as the sole byproduct. researchgate.net This process underscores the generation of an electrophilic alkyne species facilitated by the copper catalyst. Similarly, copper catalysis enables the aminoalkynylation of alkenes with EBX reagents, proceeding under mild conditions with low catalyst loading (1 mol%). acs.orgacs.org This transformation allows for the rapid construction of diverse aza-heterocycles through the installation of a valuable alkyne group. acs.org The underlying mechanism in these transformations points to the formation of a copper acetylide intermediate that acts as the key alkynylating agent.

Ligand Effects and Optimization in Copper(I)-Catalyzed Cycloadditions

The choice of ligand in copper(I)-catalyzed reactions is critical for controlling reactivity, selectivity, and reaction rate. This is particularly evident in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving 1-iodoalkynes. An initial survey of conditions for the reaction of an iodoalkyne with an azide (B81097) revealed that copper(I) iodide with triethylamine (B128534) (TEA) in THF catalyzed the formation of the desired 5-iodo-1,2,3-triazole, but also produced undesired byproducts. bohrium.com

The optimization of this process demonstrated the profound impact of specialized ligands. Tris-triazolyl-amine ligands were found to be highly effective in promoting the cycloaddition. Specifically, tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA) emerged as the optimal ligand. Its use not only accelerated the reaction, reducing the time from 6 hours to 45 minutes, but also enhanced the chemoselectivity, yielding the 5-iodotriazole as the exclusive product. bohrium.com This rate acceleration is believed to outcompete the side-reaction pathways that lead to byproducts. bohrium.com The robustness of the CuI-TTTA system is further demonstrated by its compatibility with a wide array of solvents without loss of selectivity. bohrium.com

Table 1: Ligand Effects on Copper(I)-Catalyzed Cycloaddition of a 1-Iodoalkyne An interactive data table summarizing the impact of different ligands on reaction time and product distribution in the CuAAC reaction.

EntryLigandTime (min)Major Product YieldByproduct Formation
1Triethylamine (TEA)360MajorYes
2Tris((1-benzyl-1H-1,2,3-triazolyl)methyl)amine (TBTA)45ExcellentNo
3Tris((1-tert-butyl-1H-1,2,3-triazolyl)methyl)amine (TTTA)45ExcellentNo

Furthermore, the choice of ligand can lead to dramatic shifts in reaction pathways, a phenomenon known as regiodivergence. In copper-catalyzed rearrangements of iodonium (B1229267) ylides, using a 2,2′-dipyridyl ligand directs the reaction towards a researchgate.netmarquette.edu-rearrangement, whereas a phosphine (B1218219) ligand favors a researchgate.netbohrium.com-rearrangement pathway. chemrxiv.org This control is attributed to the different mechanistic pathways favored by the electronic properties of the ligands. chemrxiv.org

Applications in Transfer Hydrodeuteration and Deuteration

Copper-catalyzed systems have been successfully applied to the deuteration of alkynes, offering a valuable method for isotopic labeling. marquette.eduub.edu Copper-catalyzed transfer deuteration allows for the reduction of aryl alkynes to deuterated alkanes using commercially available deuterated alcohols and silanes as the deuterium (B1214612) source. bohrium.commarquette.edu This method achieves high levels of deuterium incorporation. bohrium.com

The mechanism is proposed to involve a highly reactive copper-hydride (or copper-deuteride) species. marquette.edu Mechanistic experiments support the reaction proceeding through a cis-alkene intermediate. bohrium.com The process is mild and tolerates various functional groups, making it suitable for the late-stage deuteration of complex molecules like natural product analogues. bohrium.commarquette.edu An air-stable and easily accessible copper(I) complex has been reported for the efficient deuteration of monosubstituted alkynes, highlighting the practical applicability of this methodology. researchgate.net These methods avoid the use of hazardous hydrogen gas and offer improved selectivity compared to some traditional hydrogenation techniques. bohrium.commarquette.edu

Palladium-Catalyzed Processes

Palladium catalysts are instrumental in activating the aryl iodide portion of this compound, primarily for carbon-carbon bond formation through cross-coupling reactions and cascade cyclizations.

Ligand Development for Sonogashira Coupling

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of C-C bond formation, typically employing a palladium catalyst and a copper(I) cocatalyst. marquette.edumarquette.edu The bifunctional nature of this compound makes it an ideal substrate for such transformations, either in an intermolecular or intramolecular fashion.

The development of effective ligands for the palladium catalyst is crucial for the success of the Sonogashira reaction. Common palladium catalysts include those with phosphine ligands, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and complexes with bidentate phosphine ligands like [Pd(dppe)Cl₂] and [Pd(dppf)Cl₂]. marquette.edu These Pd(II) complexes serve as pre-catalysts that are reduced in situ to the active Pd(0) species. marquette.edu

Nitrogen-based ligands have also proven effective. Pyridine (B92270) and pyrimidine (B1678525) ligands can form stable and active palladium complexes suitable for Sonogashira couplings. marquette.edu For instance, a dipyrimidyl-palladium complex has been used for the copper-free coupling of iodo-, bromo-, and even chlorobenzene (B131634) with phenylacetylene (B144264). marquette.edu The reaction mechanism involves the oxidative addition of the Pd(0) catalyst to the aryl halide (the C-I bond in this compound) to form a Pd(II) intermediate. acs.org This is followed by transmetalation with a copper acetylide (formed from the alkyne, copper(I), and base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. marquette.eduacs.org

Cationic Palladium(II)-Catalyzed Cascade Cyclizations

Cationic palladium(II) catalysts can initiate powerful cascade cyclizations, enabling the rapid construction of complex polycyclic frameworks. A notable example is the Pd(II)-catalyzed oxidative coupling of tert-butyl 2-alkynylbenzoates with olefins to produce isocoumarins. researchgate.net Given its structure as a 2-alkynylbenzoate ester, this compound is an analogous substrate for similar transformations. These reactions can be performed under simple aerobic conditions and often exhibit high selectivity. researchgate.net

The general principle of Pd(II)-catalyzed cyclizations often involves the coordination of the palladium catalyst to the alkyne, followed by an intramolecular nucleophilic attack or insertion event. For example, in the cyclization of unsaturated tertiary hydroperoxides, a proposed mechanism involves ligand exchange to form a peroxypalladium species, followed by syn-addition across a double bond and subsequent β-hydride elimination to yield the cyclic product. acs.org Such cascade reactions, which form multiple bonds in a single operation, are highly attractive for their efficiency and atom economy in assembling complex molecular architectures. acs.org

Aminocyclization-Coupling Cascades

Palladium-catalyzed cascade reactions that combine heterocyclization with cross-coupling represent a powerful strategy for constructing complex molecular architectures from simpler acyclic precursors. nih.govacs.org These cascades provide a more direct and convergent approach compared to traditional two-step protocols that require the isolation of a functionalized cyclic intermediate before coupling. nih.govucl.ac.uk

A relevant example is the aminocyclization-Heck-type coupling cascade used to prepare dehydrotryptophan derivatives from o-alkynylaniline substrates. nih.govnih.gov This process involves an initial palladium(II)-promoted aminocyclization followed by a coupling step. nih.gov For the cascade to be catalytic, oxidative conditions are often necessary to regenerate the active Pd(II) species from the Pd(0) formed during the coupling part of the cycle. nih.govacs.org In such sequences, an acid molecule (HX) is released after the intramolecular nucleopalladation, which must be exchanged for the coupling partner. nih.govacs.org The efficiency of these reactions can be influenced by the nature of the alkene and the specific acid released during the catalytic cycle. nih.govfigshare.com While demonstrated on o-alkynylanilines, this methodology highlights a potential reaction pathway for substrates like this compound, where an intramolecular cyclization involving the benzoate (B1203000) oxygen could potentially be followed by a coupling reaction at the aryl iodide position.

Gold(I)-Catalyzed Reactivity

Gold(I) complexes are exceptional catalysts for activating the alkyne moiety of propargyl esters, leading to the formation of highly reactive gold-carbene intermediates. monash.eduntnu.no This reactivity has been exploited in a variety of synthetic methods for carbocyclic and heterocyclic synthesis. monash.edu The reaction pathway can involve either a nih.govnih.gov-sigmatropic rearrangement or a 1,3-acyloxy migration, depending on the substitution pattern of the alkyne. monash.edu

Gold(I) Complexes in Reactions with Furan-ynes and N-Oxides

A significant application of gold(I) catalysis is the reaction of "furan-ynes" (substrates containing both a furan (B31954) ring and a tethered alkyne) with N-oxides. acs.org This reaction, which proceeds smoothly at room temperature and is open to the air, provides access to densely functionalized heterocyclic scaffolds such as dihydropyridinones and pyranones. acs.org The process is initiated by the nucleophilic attack of the oxygen atom of the N-oxide onto the gold-activated triple bond of the propargyl substrate. acs.org

The choice of the gold(I) complex and the N-oxide has been shown to be critical in controlling the selectivity of the reaction. In a study involving a furan-yne, various Au(I) complexes were screened, with [(IPr)Au(NTf2)] proving to be highly effective. acs.org When this catalyst was used with 2,6-dichloropyridine (B45657) N-oxide, a 6-membered dihydropyridinone was formed in 81% yield. acs.org The reaction's outcome is sensitive to the steric and electronic properties of the N-oxide used. acs.org This chemistry showcases the ability of gold(I) to generate α-oxo gold carbenes from propargylic systems, which then undergo further transformations, a pathway directly applicable to the propargyl ester group in this compound.

CatalystN-OxideProduct TypeYieldReference
[(IPr)Au(NTf2)]2,6-dichloropyridine N-oxideDihydropyridinone81% acs.org
[(IPr)Au(NTf2)]8-methylquinoline N-oxideFuran enone / Pyranone- acs.org

Alternative Catalytic Systems

Silver-Catalyzed Propargylation Reactions

Silver catalysts are effective in promoting propargylation reactions, particularly in the enantioselective addition to imines. nih.govescholarship.org An established method involves the silver-catalyzed reaction of N-sulfonylketimines with allenylboronic acid pinacol (B44631) esters. nih.govacs.org This reaction produces homopropargylic amines in high yields and excellent enantiomeric ratios. nih.gov The proposed mechanism does not involve the direct reaction of a propargyl ester but rather a transmetalation of the silver catalyst with a borolane reagent to generate a nucleophilic allenylsilver or propargylsilver species, which then adds to the electrophilic ketimine. nih.govacs.org

In a different manifestation of silver catalysis, propargylic alcohols bearing an electron-rich aryl group can undergo substitution of the alcohol with various nucleophiles. ucl.ac.uk The reaction is believed to proceed via silver-pi-activation of the alkyne, facilitating the departure of the hydroxyl group and subsequent attack by a nucleophile. ucl.ac.ukresearchgate.net This reactivity highlights silver's role in activating the propargylic position for substitution, a potential transformation pathway for this compound.

Catalyst SystemSubstratesProduct TypeKey FeatureReference
AgPF₆ / Walphos-1N-sulfonylketimine, Allenylboronic acid pinacol esterHomopropargylic amineHigh yield and enantioselectivity nih.gov
Silver SaltPropargylic alcohol, NucleophileSubstituted alkyneSubstitution at the propargylic position ucl.ac.uk

Iron(II)-Mediated Transformations

Iron, an inexpensive and low-toxicity metal, has emerged as a powerful catalyst for C-H activation and cross-coupling reactions. nih.gov Iron(II)-catalyzed C-H/N-H annulation has been achieved using propargyl acetates as coupling partners to synthesize isoquinolones under very mild conditions. nih.gov The reaction tolerates a wide range of functional groups, including aryl halides, and is believed to proceed through a ligand-to-ligand hydrogen transfer (LLHT) mechanism involving high-spin iron(II) species. nih.gov

Another key transformation is the iron-catalyzed cross-coupling of propargyl carboxylates with Grignard reagents to produce substituted allenes. researchgate.net Using just 1-5 mol% of [Fe(acac)₃] at low temperatures is sufficient to afford a broad range of allenes in excellent yields. researchgate.net This reaction likely involves iron complexes in low formal oxidation states. researchgate.net These examples demonstrate that the propargyl ester moiety is highly reactive under iron catalysis, leading to either annulation or allene (B1206475) synthesis depending on the reaction partners.

CatalystReactantsProductKey TransformationReference
Iron(II) precatalystBenzamide, Propargyl acetate (B1210297)IsoquinoloneC-H/N-H Annulation nih.gov
[Fe(acac)₃]Propargyl carboxylate, Grignard reagentSubstituted alleneCross-coupling researchgate.net

Nickel-Catalyzed Coupling Reactions

Nickel catalysis provides a robust platform for cross-electrophile coupling reactions, which are advantageous as they avoid the pre-generation of often unstable organometallic reagents. dicp.ac.cnresearchgate.net A significant development is the nickel-catalyzed asymmetric propargyl-aryl cross-coupling between propargylic chlorides and aryl iodides. dicp.ac.cnnih.gov This stereoconvergent reaction uses a chiral nickel complex and a stoichiometric reductant, such as manganese metal, to construct a C-C bond between the two electrophilic partners under mild conditions. dicp.ac.cnnih.gov

This type of transformation is directly relevant to this compound, which contains both an aryl iodide and a propargyl group that can act as electrophiles. The reaction mechanism likely involves the formation of a low-valent nickel species that can react with either the aryl iodide or the propargylic electrophile first, ultimately leading to the coupled product. This strategy allows for the direct coupling of the two ends of the molecule in an intermolecular fashion or could be envisioned for intramolecular cyclization. Additionally, nickel catalysts have been shown to mediate the coupling of propargyl halides with organotitanium reagents to form allenes. nih.gov

Catalyst SystemElectrophilesProductKey TransformationReference
Chiral Ni-BiOx complex / MnPropargylic chloride, Aryl iodideEnantioenriched benzylic alkyneAsymmetric Cross-Electrophile Coupling dicp.ac.cnnih.gov
NiCl₂(PPh₃)₂Propargyl halide, Organotitanium reagentAllene or AlkyneCross-Coupling nih.gov

Brønsted/Lewis Acid Catalysis (e.g., TMSOTf)

Brønsted and Lewis acids are powerful catalysts for a wide range of organic transformations, including cyclizations, rearrangements, and addition reactions. In the context of this compound and related structures, these catalysts can activate the alkyne or carbonyl functionalities, facilitating intramolecular reactions to construct heterocyclic frameworks.

Trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) is a potent Lewis acid known to catalyze a variety of organic reactions. While specific studies detailing the use of TMSOTf with this compound are not extensively documented in the literature, its application in related systems provides insight into its potential. For instance, TMSOTf has been shown to promote the cyclization of indole-2-methyl-α-aminoketones, leading to the formation of 4-aryl-substituted β-carbolines. This type of transformation highlights the ability of TMSOTf to activate carbonyl groups and facilitate subsequent intramolecular cyclization.

In a broader context, Lewis acids like scandium triflate (Sc(OTf)₃) have been utilized in domino reactions involving structurally similar hydroquinone (B1673460) esters. These reactions proceed through the activation of a quinone ester by the Lewis acid, followed by nucleophilic attack and subsequent cyclization to form functionalized benzofurans. This suggests that TMSOTf could potentially mediate similar cyclization pathways for this compound, likely proceeding through activation of the carbonyl group to facilitate an intramolecular attack by the alkyne, leading to various heterocyclic products.

Table 1: Representative Lewis Acid-Catalyzed Reactions of Related Alkynyl Esters

CatalystSubstrateProductReaction Type
TMSOTfIndole-2-methyl-α-aminoketones4-Aryl-substituted β-carbolinesCyclization
Sc(OTf)₃Hydroquinone monoesterPoly-functionalized benzofuransDomino oxidation/[3+2] cyclization

This table presents examples of Lewis acid catalysis on related substrates to illustrate the potential reactivity of this compound under similar conditions.

Photoredox Catalysis (Visible Light)

Visible light photoredox catalysis has emerged as a powerful and sustainable tool in modern organic synthesis. rsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of radical intermediates. These highly reactive species can then undergo a variety of transformations, including cyclization reactions.

While specific examples of visible light photoredox catalysis directly involving this compound are not prevalent in the surveyed literature, the general principles can be applied to predict its reactivity. The 2-iodobenzoate moiety contains a carbon-iodine bond that is susceptible to reduction via a photoredox cycle. Upon single-electron reduction, this bond can cleave to generate an aryl radical. This radical can then undergo intramolecular addition to the tethered alkyne, leading to the formation of a five- or six-membered ring system, depending on the reaction conditions and the nature of the photocatalyst.

For instance, iridium-based photocatalysts have been successfully employed in the cyclization of aryl alkynoates to generate coumarin (B35378) derivatives. escholarship.org This process involves the generation of a radical intermediate that undergoes cyclization onto the alkyne. Similarly, various organic dyes and other metal complexes are known to catalyze a wide range of photoredox reactions. researchgate.net The application of these systems to this compound could provide a mild and efficient route to a variety of heterocyclic structures.

Table 2: Examples of Visible Light Photoredox Catalysis on Related Systems

PhotocatalystSubstrate TypeProduct TypeKey Transformation
fac-Ir(ppy)₃Aryl alkynoatesTrifluoromethylated coumarinsRadical cyclization and cascade ester migration frontiersin.org
Organic DyesHeteroarenes, enones, alkenes, alkynesArylated productsC-H arylation rsc.org

This table showcases the utility of visible light photoredox catalysis in transformations of related alkyne-containing aromatic compounds.

Enzyme Catalysis (e.g., Candida antarctica Lipase (B570770) B (CAL-B))

Enzyme catalysis offers a green and highly selective alternative to traditional chemical methods. Lipases, in particular, are versatile enzymes that can catalyze a wide range of reactions, including esterification, transesterification, and hydrolysis, often with high enantioselectivity. Candida antarctica lipase B (CAL-B) is one of the most widely used lipases in organic synthesis due to its broad substrate scope and stability in organic solvents. viamedica.pl

The ester linkage in this compound makes it a potential substrate for CAL-B. The enzyme could be employed in two primary ways:

Hydrolysis: In an aqueous environment, CAL-B can catalyze the hydrolysis of the ester bond to yield prop-2-yn-1-ol and 2-iodobenzoic acid. This reaction could be useful for the controlled release of the alcohol or acid under mild conditions.

Transesterification and Kinetic Resolution: In an organic solvent, CAL-B can catalyze the transesterification of this compound with another alcohol. More importantly, if a racemic alcohol is used in the esterification to synthesize a propargyl ester, CAL-B can be used for the kinetic resolution of the resulting racemic ester or in the reverse reaction for the kinetic resolution of a racemic propargyl alcohol. nih.gov The enzyme's stereoselectivity would lead to the preferential reaction of one enantiomer, allowing for the separation of enantiomerically enriched compounds.

While specific studies on the enzymatic reactions of this compound are not extensively reported, the known promiscuity and reliability of CAL-B in the transformation of a vast array of esters strongly suggest its applicability. The enzyme's ability to perform resolutions of propargyl alcohols further supports its potential utility in the stereoselective synthesis of chiral building blocks derived from this compound.

Table 3: Potential Enzymatic Reactions Involving this compound Catalyzed by CAL-B

Reaction TypeSubstratesPotential ProductsSignificance
HydrolysisThis compound, WaterProp-2-yn-1-ol, 2-Iodobenzoic acidMild deprotection
TransesterificationThis compound, Alcohol (R-OH)Prop-2-yn-1-ol, 2-Iodobenzoyl ester (R-O-CO-Ar)Functional group interconversion
Kinetic ResolutionRacemic propargyl alcohol, 2-Iodobenzoic acidEnantiomerically enriched propargyl alcohol and esterSynthesis of chiral compounds

This table outlines the plausible applications of CAL-B in the chemistry of this compound based on the known catalytic activity of the enzyme.

Reaction Mechanisms and Theoretical Investigations of Prop 2 Yn 1 Yl 2 Iodobenzoate Transformations

Mechanistic Elucidation of Copper-Catalyzed Processes

Copper catalysis plays a pivotal role in mediating several transformations of propargyl esters like prop-2-yn-1-yl 2-iodobenzoate (B1229623). The mechanistic pathways often involve the unique reactivity of the alkyne moiety in the presence of copper catalysts.

While direct mechanistic studies on the copper-catalyzed oxy-alkynylation of prop-2-yn-1-yl 2-iodobenzoate are not extensively detailed in the literature, analogies can be drawn from related copper-catalyzed reactions involving propargyl systems. One proposed pathway involves the formation of copper-allenylidene complexes as key intermediates. These species can arise from the interaction of the terminal alkyne with a copper(I) catalyst. Subsequent reactions can lead to the formation of various products.

In some copper-catalyzed reactions of propargyl amines and diazo esters, the formation of an N-ylide is a key step, which then undergoes further transformations. rsc.org Although this is not a direct oxy-alkynylation, it highlights the ability of copper to activate propargylic systems towards the formation of reactive intermediates. Organocopper reagents, formed by the reaction of an organolithium or Grignard reagent with a copper(I) salt, are well-known for their utility in organic synthesis. wikipedia.orgorganicchemistrydata.org These reagents can participate in conjugate addition and substitution reactions. In the context of this compound, an organocopper species could potentially be involved in subsequent coupling steps after initial activation of the alkyne or the iodo-aryl group.

The transfer of the alkyne group from this compound to a nucleophile can proceed through different mechanistic manifolds. The specific pathway is often dependent on the nature of the catalyst and the reaction conditions.

Nucleophilic Attack: In this scenario, the copper catalyst can activate the alkyne, rendering it more susceptible to nucleophilic attack. Alternatively, the nucleophile can be activated by the copper catalyst. For instance, in the A³-coupling (aldehyde-alkyne-amine) reaction, a copper acetylide is formed, which then reacts with an iminium ion generated in situ. nih.gov A similar activation of the alkyne in this compound could facilitate attack by a suitable nucleophile.

Oxidative Transfer: This mechanism involves changes in the oxidation state of the copper catalyst. For example, a Cu(I) catalyst could undergo oxidative addition into the carbon-iodine bond of the this compound, forming a Cu(III) intermediate. This high-valent copper species can then participate in reductive elimination to form the final product. Aerobic copper-catalyzed reactions often leverage the facile oxidation of copper to access higher oxidation states, which are crucial for catalytic turnover. nih.gov

A comparison of these potential pathways is summarized in the table below:

Mechanism Key Features Potential Role of Copper Illustrative Analogy
Nucleophilic AttackFormation of a copper acetylide or activation of the nucleophile.Acts as a Lewis acid to activate the alkyne or as a base to deprotonate the alkyne.A³-Coupling Reactions nih.gov
Oxidative TransferInvolves Cu(I)/Cu(III) or other redox cycles.Undergoes oxidative addition and reductive elimination.Oxidative coupling processes nih.gov

The 2-iodobenzoate moiety of this compound is not merely a leaving group but can actively participate in the catalytic cycle. The carboxylate anion can coordinate to the copper center, influencing the reactivity and stability of the intermediates.

In some copper-catalyzed oxidations, the structure of the copper-carboxylate complex can significantly impact the reaction rate. The conformation of these complexes, particularly the orientation of the aryl ring with respect to the carbonyl group, can affect the electronic properties of the catalyst. acs.org For example, the torsion angle between the aryl ring and the carbonyl group in copper-benzoate complexes has been shown to influence their reactivity. acs.org

The carboxylate group can also act as an internal nucleophile or directing group, facilitating intramolecular reactions. In the context of this compound, the carboxylate could potentially coordinate to a copper center that has also activated the alkyne, bringing the two reactive moieties into proximity for a subsequent reaction step.

The reaction between an azide (B81097) and the terminal alkyne of this compound to form a 1,2,3-triazole is a classic example of a Huisgen 1,3-dipolar cycloaddition. wikipedia.org The copper-catalyzed version of this reaction (CuAAC) is highly efficient and regioselective, typically yielding the 1,4-disubstituted triazole isomer. beilstein-journals.org

The generally accepted mechanism for the CuAAC involves the following steps:

Formation of Copper Acetylide: In the presence of a Cu(I) catalyst, the terminal alkyne of this compound is deprotonated to form a copper acetylide intermediate.

Coordination of the Azide: The azide coordinates to the copper center of the copper acetylide complex.

Cyclization: A stepwise process involving nucleophilic attack of the azide on the acetylide, followed by ring closure, leads to a six-membered copper-containing intermediate.

Protonolysis and Catalyst Regeneration: The copper-triazolide intermediate is protonated, releasing the triazole product and regenerating the Cu(I) catalyst.

An alternative mechanistic proposal for the CuAAC suggests the involvement of a dinuclear copper intermediate.

Mechanistic Studies in Palladium-Catalyzed Reactions

Palladium catalysts are particularly effective in promoting cascade reactions of this compound, leveraging the reactivity of both the alkyne and the aryl iodide functionalities.

A key step in many palladium-catalyzed cascade reactions of 2-alkynylbenzoates like this compound is the intramolecular oxypalladation. rsc.org This process typically involves the following sequence:

Activation of Palladium: A Pd(II) salt is used as the catalyst.

Oxypalladation: The oxygen atom of the carboxylate group attacks the alkyne, which is coordinated to the Pd(II) center. This intramolecular nucleophilic attack can proceed in either a 6-endo-dig or a 5-exo-dig fashion, leading to different ring sizes. For 2-alkynylbenzoates, the 6-endo-dig pathway is often favored, resulting in the formation of a six-membered ring containing a vinyl-palladium species.

Cascade Continuation: The newly formed vinyl-palladium intermediate is highly reactive and can participate in a variety of subsequent reactions, such as insertion of alkenes, C-H activation, or coupling with other components in the reaction mixture. acs.orgrsc.org

Protonolysis/Reductive Elimination: The cascade terminates with a step that regenerates the Pd(II) catalyst, often through protonolysis of the carbon-palladium bond.

The outcome of these cascade reactions can be highly dependent on the solvent and the specific structure of the substrate. rsc.org For instance, palladium-catalyzed reactions of internal alkynes with tethered nucleophilic and electrophilic groups can lead to the formation of complex polycyclic molecules in a single operation. rsc.orgnih.gov

The proposed mechanism for an intramolecular oxypalladation-initiated cascade is depicted in the following table:

Step Description Intermediate
1Coordination of the alkyne to the Pd(II) catalyst.Alkyne-Pd(II) complex
2Intramolecular attack of the carboxylate oxygen onto the coordinated alkyne (6-endo-dig).Vinyl-palladium species within a six-membered ring
3Further reaction of the vinyl-palladium species (e.g., olefin insertion).Alkyl-palladium species
4Protonolysis of the C-Pd bond.Final organic product and regenerated Pd(II) catalyst

Computational Insights into Aminocyclization-Coupling Cascades

While direct computational studies on the aminocyclization-coupling cascades of this compound are not extensively documented, insights can be drawn from theoretical investigations into similar intramolecular cyclization processes involving aryl halides and alkynes.

Computational studies on related systems, such as the cyclization of δ-alkynyl β-ketoesters catalyzed by hypervalent iodine species, have been explored using Density Functional Theory (DFT). These studies suggest that the reaction likely proceeds through the activation of the alkyne by the catalyst, followed by a nucleophilic attack from the tethered nucleophile to form a cyclic intermediate. In one such study, the cyclization was found to favor an anti-addition pathway, which was significantly lower in energy compared to the syn-addition pathway (12.7 vs. 23.9 kcal/mol) worktribe.com. This preference is a crucial factor in determining the stereochemical outcome of the cyclization.

For a hypothetical aminocyclization of this compound, a plausible pathway would involve the initial coordination of a transition metal catalyst, such as palladium, to the alkyne. This would be followed by the intramolecular attack of an amine nucleophile, leading to the formation of a heterocyclic intermediate. Subsequent coupling reactions could then occur at the aryl iodide position. The regioselectivity and feasibility of such a cascade would be heavily influenced by the nature of the catalyst, the solvent, and the specific reaction conditions.

Reaction StepKey FeatureComputational Insight
Alkyne ActivationCoordination to catalystLowers the energy barrier for nucleophilic attack
CyclizationIntramolecular nucleophilic attackFavors specific stereochemical pathways (e.g., anti-addition) worktribe.com
CouplingCross-coupling at aryl-iodide bondFurther functionalization of the cyclized product

Oxidative Addition and Reductive Elimination in Cross-Couplings

The aryl iodide moiety of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamentally governed by oxidative addition and reductive elimination steps. libretexts.org These processes are central to the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com

Oxidative Addition: In a typical palladium-catalyzed cross-coupling reaction, the catalytic cycle begins with the oxidative addition of the aryl iodide to a low-valent metal center, such as Pd(0). This step involves the cleavage of the carbon-iodine bond and the formation of a new organopalladium(II) complex. nih.gov The rate and success of this step can be influenced by the electronic properties of the aryl iodide and the nature of the ligands on the palladium catalyst. For ortho-substituted aryl halides, like this compound, steric hindrance can play a significant role. However, the presence of a nearby coordinating group, such as the ester, can potentially assist in the oxidative addition process.

Reductive Elimination: Following oxidative addition and a subsequent step such as transmetalation or migratory insertion, the newly formed organic groups on the palladium(II) center are coupled together in the reductive elimination step. This process regenerates the low-valent palladium catalyst, allowing it to re-enter the catalytic cycle. youtube.com For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal center. The electronic nature of the ligands and the metal center are crucial, with more electron-deficient metal centers generally favoring reductive elimination. youtube.com

Mechanistic studies on related compounds, such as 2-iodobenzoic acid derivatives, have shown that the ortho-carboxylate group can play a significant role in facilitating the C-C bond reductive elimination from a Pd(IV) intermediate. nih.govresearchgate.net This suggests that the ester group in this compound could have a similar directing or accelerating effect on the reductive elimination step.

ProcessDescriptionKey Factors
Oxidative Addition Cleavage of C-I bond and formation of a Pd(II) complex. nih.govMetal oxidation state, ligand sterics and electronics.
Reductive Elimination Formation of a new C-C or C-X bond and regeneration of the Pd(0) catalyst. youtube.comcis-orientation of coupling partners, electronic nature of the metal center. youtube.com

Radical and Single Electron Transfer (SET) Mechanisms

Alternative reaction pathways for the transformation of this compound can involve radical intermediates, often initiated by photoredox catalysis.

Photoredox-Initiated Radical Cation Formation

In photoredox catalysis, a photocatalyst, upon excitation by light, can engage in single-electron transfer (SET) with a substrate. acs.org For an aryl iodide like this compound, this can lead to the formation of a radical anion, which can then fragment to produce an aryl radical. This aryl radical is a highly reactive intermediate capable of participating in a variety of subsequent reactions. nih.govacs.org

Alternatively, the alkyne moiety could potentially be oxidized to a radical cation under certain photoredox conditions. The feasibility of this process depends on the oxidation potential of the alkyne and the excited-state potential of the photocatalyst. The resulting radical cation would be highly electrophilic and susceptible to nucleophilic attack.

Recent studies have shown that aryl radicals generated from aryl halides via photoredox catalysis can readily add to alkynes, initiating a cascade of reactions. chemrxiv.org This provides a viable pathway for the intramolecular cyclization of this compound, where the initially formed aryl radical attacks the tethered alkyne.

Regioselectivity and Chemoselectivity in C-H and C-C Activation

The presence of multiple reactive sites in this compound, including the aryl C-I bond, various C-H bonds on the aromatic ring, and the alkyne, raises questions of regioselectivity and chemoselectivity. In transition metal-catalyzed C-H activation reactions, directing groups play a crucial role in controlling which C-H bond is functionalized. The ester group in this compound could potentially act as a weak coordinating group, directing C-H activation to the ortho position of the ester, although the ortho-iodo substituent already occupies one of these positions. rsc.org

In palladium-catalyzed reactions of meta-substituted aryl pyridine (B92270) and aryl amide derivatives, functionalization generally occurs at the less sterically hindered ortho-C-H bond, demonstrating the importance of steric factors in determining regioselectivity. nih.gov For this compound, any C-H activation would have to compete with the highly reactive C-I bond. Typically, the oxidative addition to the C-I bond is much more favorable than C-H activation under standard cross-coupling conditions.

Chemoselectivity between the aryl iodide and the alkyne is another important consideration. In many transition metal-catalyzed reactions, the aryl iodide will preferentially undergo oxidative addition. However, in radical reactions, the alkyne can be the site of initial attack. The specific reaction conditions, including the choice of catalyst and any additives, will ultimately determine the chemoselectivity of the transformation.

Computational Chemistry and Quantum Mechanics Studies

Computational chemistry provides a powerful tool for elucidating the intricate details of reaction mechanisms, including the structures of transition states and the energetics of different reaction pathways.

Density Functional Theory (DFT) and Ab Initio Calculations on Reaction Pathways

Density Functional Theory (DFT) has become a standard method for studying the mechanisms of transition metal-catalyzed reactions. nih.gov For the transformations of this compound, DFT calculations could be employed to:

Model the oxidative addition step: By calculating the energy profile for the approach of a palladium(0) catalyst to the C-I bond, the transition state for oxidative addition can be located and the activation energy determined.

Investigate the aminocyclization cascade: DFT could be used to compare the energetics of different cyclization pathways, such as a Heck-type carbopalladation versus a nucleophilic attack on a palladium-activated alkyne. This would help to predict the most likely reaction mechanism and the expected regioselectivity.

Elucidate the role of the ester group: Calculations can quantify the interaction between the ester carbonyl and the metal center, providing insight into its potential directing or rate-accelerating effects.

Study reductive elimination: The transition state for the final bond-forming step can be modeled to understand the factors that control its facility.

Ab initio methods, while computationally more demanding, can provide benchmark data for calibrating DFT functionals for specific types of reactions, such as those involving late transition metals. nih.gov A benchmark study on late-transition-metal reactions found that functionals like PBE0, B1B95, and PW6B95 perform well for this class of reactions. nih.gov

A computational study on the iodobenzene-catalyzed oxidative cyclization of a δ-alkynyl β-ketoester utilized DFT calculations to investigate three different mechanistic possibilities. The results indicated that the most probable pathway involved the activation of the alkyne by a hypervalent iodine species, followed by cyclization. worktribe.com This highlights the power of computational chemistry to distinguish between competing reaction mechanisms.

Computational MethodApplication to this compound
Density Functional Theory (DFT) Modeling transition states, calculating activation energies, investigating reaction pathways for cyclization and cross-coupling. nih.gov
Ab Initio Calculations Providing high-accuracy benchmark data for validating DFT results. nih.gov

Analysis of Electronic Structure and Reactivity Patterns

The reactivity of this compound is a composite of the electronic properties of its constituent functional groups: the 2-iodobenzoyl moiety and the propargyl group. A comprehensive analysis of its electronic structure is essential to predict and understand its chemical behavior.

The electronic structure of the ethyne (B1235809) unit in the propargyl group is characterized by the presence of a sigma (σ) bond and two pi (π) bonds between the two sp-hybridized carbon atoms. youtube.com The π-bonds are weaker than the σ-bond and are oriented perpendicular to each other, creating a region of high electron density. This makes the alkyne group susceptible to attack by electrophiles and a good participant in cycloaddition reactions. The terminal hydrogen on the alkyne is also weakly acidic and can be removed by a strong base, allowing for functionalization at this position.

The 2-iodobenzoate portion of the molecule significantly influences its reactivity. The ester group is a planar system where the lone pair on the non-carbonyl oxygen can interact with the π-system of the carbonyl group, a phenomenon known as resonance. This interaction delocalizes the electron density and affects the electrophilicity of the carbonyl carbon.

The iodine atom at the ortho position of the benzene (B151609) ring is a key feature. The carbon-iodine bond is relatively weak and can be cleaved under various conditions, including in the presence of transition metal catalysts or under photolytic conditions. The iodine atom also exerts a significant electronic influence on the aromatic ring through both inductive and resonance effects. Quantum mechanical calculations on similar iodobenzoate derivatives have shown that the presence of the iodine atom can influence the rate of oxidative dehalogenation. mdpi.com

A summary of the key reactive sites and their expected reactivity is presented in the table below.

Reactive SiteFunctional GroupExpected Reactivity
C≡CAlkyneElectrophilic additions, cycloadditions, metal-catalyzed couplings
C-H (terminal alkyne)AlkyneDeprotonation with strong base, functionalization
C=OEsterNucleophilic acyl substitution
C-IAryl IodideOxidative addition with transition metals, radical reactions

Conformational Analysis and its Impact on Stereoselectivity and Reactivity

The three-dimensional shape of a molecule, or its conformation, can have a profound impact on its reactivity and the stereochemical outcome of its reactions. For this compound, the key conformational flexibility lies in the rotation around the single bonds of the ester linkage.

Esters generally prefer a planar conformation to maximize the stabilizing resonance interaction between the lone pair of the non-carbonyl oxygen and the carbonyl π-system. imperial.ac.uk Two primary planar conformations are possible: s-cis and s-trans, referring to the arrangement of the carbonyl group and the substituent on the non-carbonyl oxygen. For most acyclic esters, the s-trans conformation is significantly more stable due to reduced steric hindrance. imperial.ac.uk In the case of this compound, the s-trans conformation would place the propargyl group away from the bulky 2-iodobenzoyl group, representing the likely ground-state conformation.

The preference for a specific conformation can directly influence the stereoselectivity of reactions. In reactions where a new chiral center is formed, the pre-existing conformational bias can lead to a preferential formation of one stereoisomer over another. For example, in a cyclization reaction involving the alkyne and the aromatic ring, the spatial relationship between these two groups, dictated by the ester conformation, would be critical in determining the structure of the transition state and, consequently, the stereochemistry of the product.

Furthermore, the reactivity of the propargyl group itself can be influenced by conformational effects. In radical reactions, the geometry of the initially formed propargyl radical can determine the regioselectivity of subsequent transformations, leading to either allenyl or propargyl products. nih.gov The presence of a chiral catalyst can often control the stereochemical outcome by favoring the formation of one diastereomeric intermediate over another. nih.gov

The table below summarizes the key conformational considerations for this compound.

BondConformationStabilityImplication for Reactivity/Stereoselectivity
O=C-O-CH₂s-transMore stableGround-state conformation, influences the relative orientation of the aryl and propargyl groups.
O=C-O-CH₂s-cisLess stableHigher energy conformation, may be accessible in certain reaction pathways.

Isotopic Labeling for Mechanistic Insights

Isotopic labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing invaluable information about reaction mechanisms. By replacing an atom with one of its heavier, non-radioactive isotopes (such as deuterium (B1214612) for hydrogen), chemists can gain insights into bond-breaking and bond-forming steps.

Deuterium Labeling in Alkyne Functionalization Reactions

Deuterium labeling is particularly useful for studying reactions involving the functionalization of the alkyne group in this compound. The terminal hydrogen of the alkyne can be readily replaced with a deuterium atom using base-catalyzed exchange with a deuterium source like deuterium oxide (D₂O). nih.gov

One of the key applications of deuterium labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the rate of reaction of the non-deuterated compound to the rate of reaction of the deuterated compound (kH/kD). A primary KIE (typically > 2) is observed when the bond to the labeled atom is broken in the rate-determining step of the reaction. libretexts.orglibretexts.org For example, if a reaction of this compound involves the removal of the terminal alkyne proton in the slowest step, a significant KIE would be expected upon deuteration at this position. Conversely, if no significant KIE is observed, it suggests that the C-H bond is not broken in the rate-determining step.

Deuterium labeling can also be used to track the source of protons in a reaction. For instance, in a hydroarylation reaction, if the reaction is carried out with a deuterated proton source and the deuterium is incorporated into the product, it provides evidence for the role of that source in the reaction mechanism. acs.org

Below is a table illustrating the application of deuterium labeling in mechanistic studies of alkyne functionalization.

ExperimentObservationMechanistic Implication
Reaction with deuterated terminal alkyneSignificant primary KIE (kH/kD > 2)C-H bond breaking is part of the rate-determining step. libretexts.orglibretexts.org
Reaction with deuterated terminal alkyneNo significant KIE (kH/kD ≈ 1)C-H bond is not broken in the rate-determining step.
Reaction in the presence of a deuterated solvent/reagentDeuterium incorporation into the productThe solvent/reagent acts as the proton/deuteron source. acs.org

Molecular Rotational Resonance (MRR) Spectroscopy for Regioselectivity

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution gas-phase technique that provides unambiguous structural information about molecules based on their unique moments of inertia. brightspec.com This makes it an exceptionally powerful tool for distinguishing between isomers, including regioisomers and isotopomers, often without the need for chromatographic separation. researchgate.netchromatographyonline.com

In the context of this compound transformations, MRR can be instrumental in determining the regioselectivity of reactions. For example, in an addition reaction to the alkyne, several regioisomeric products might be possible. MRR spectroscopy can differentiate between these products by precisely measuring their rotational constants, which are highly sensitive to the atomic arrangement.

Furthermore, MRR is particularly well-suited for analyzing the products of deuterium labeling experiments. The substitution of a hydrogen atom with a deuterium atom causes a significant change in the molecule's moment of inertia, leading to a distinct and predictable shift in the rotational spectrum. distillingresearch.org This allows for the precise determination of the position and extent of deuterium incorporation.

A particularly powerful application of MRR is in the analysis of enantioisotopomers—molecules that are chiral solely due to isotopic substitution. nih.gov By using a chiral "tag" molecule that forms a diastereomeric complex with the enantioisotopomers, MRR can be used to determine the enantiomeric excess of a reaction that introduces a deuterium atom stereoselectively. nih.gov This provides a direct measure of the stereocontrol of the reaction.

The table below highlights the capabilities of MRR spectroscopy in the context of mechanistic studies.

Analytical ChallengeApplication of MRR Spectroscopy
Distinguishing between regioisomeric productsDirect identification and quantification of each regioisomer based on its unique rotational spectrum. researchgate.net
Determining the site of deuterium incorporationUnambiguous identification of the position of the deuterium atom through the analysis of the isotopologue's rotational spectrum. distillingresearch.org
Measuring the enantiomeric excess of enantioisotopomersUse of a chiral tag to create diastereomeric complexes that can be distinguished and quantified by MRR. nih.gov

Advanced Synthetic Applications of Prop 2 Yn 1 Yl 2 Iodobenzoate

Construction of Complex Organic Molecules

The strategic placement of reactive functional groups within Prop-2-yn-1-yl 2-iodobenzoate (B1229623) allows for its use in a copper-catalyzed oxy-alkynylation of diazo compounds. This reaction yields products that retain the alkyne, iodide, and ester functionalities, making them valuable intermediates for further synthetic manipulations. epfl.ch

Synthesis of Propargylic Alcohol Derivatives (Secondary and Tertiary)

A significant application of Prop-2-yn-1-yl 2-iodobenzoate lies in the synthesis of both secondary and tertiary propargylic alcohols. epfl.ch The reaction of ethynylbenziodoxolones with diazo compounds, catalyzed by copper, provides a direct route to these valuable building blocks. epfl.ch For instance, the reaction with ethyl 2-diazopropanoate leads to the formation of products with tertiary propargylic centers in good yields. epfl.ch This methodology is notable for its broad substrate scope, accommodating various diazo compounds and tolerating numerous functional groups. epfl.ch

The synthesis of propargylic alcohols is a cornerstone of organic synthesis, as these compounds are precursors to a wide array of other molecules. mdpi.comwikipedia.org Traditional methods often involve the addition of terminal alkynes to aldehydes and ketones. organic-chemistry.orgnih.gov The use of this compound derivatives offers a distinct advantage by incorporating additional functional handles—the iodide and ester groups—in a single step. epfl.ch

Table 1: Examples of Propargylic Alcohol Derivatives Synthesized

Diazo Compound ReactantResulting Propargylic Alcohol DerivativeYield (%)
Ethyl 2-diazopropanoateProduct with tertiary propargylic center78
Ethyl 2-diazopropanoate (with different aryl-substituted EBX)Product with tertiary propargylic center72
Cyclic diazo compoundCorresponding propargylic alcohol derivative80
2-diazo-N,N-diethylacetamideCorresponding propargylic alcohol derivativeGood to High
Ethyl diazomethanesulfonateCorresponding propargylic alcohol derivativeGood to High
Diethyl (diazomethyl)phosphonateCorresponding propargylic alcohol derivativeGood to High

Data sourced from a study on the copper-catalyzed oxy-alkynylation of diazo compounds. epfl.ch

Preparation of Silyl-, Aryl-, and Alkyl-Substituted Acetylenes

The alkyne moiety of the products derived from this compound serves as a versatile platform for the introduction of various substituents. epfl.ch This allows for the synthesis of a diverse range of silyl-, aryl-, and alkyl-substituted acetylenes. epfl.ch For example, a trimethylsilyl (B98337) (TMS)-alkyne substituted ethynylbenziodoxolone (EBX) reagent can be used to generate the corresponding silyl-substituted acetylene (B1199291) product in a 75% yield. epfl.ch

The synthesis of substituted acetylenes is of great interest due to their utility in cross-coupling reactions and as precursors for more complex structures. researchgate.net The methodology employing this compound provides a streamlined approach to these compounds, often under mild conditions. epfl.ch The reaction tolerates a variety of functional groups, including chloro, azido, and ether groups on the ethynylbenziodoxolone reagent. epfl.ch

Access to α-Hydroxy Acids and other Carboxylic Acid Analogues

The ester functionality in the products of the oxy-alkynylation reaction can be readily hydrolyzed to afford α-hydroxy acids. epfl.ch For example, one of the ester products can be hydrolyzed to yield the corresponding alkyne-substituted α-hydroxy acid in 94% yield. epfl.ch This transformation highlights the utility of this compound as a gateway to this important class of compounds. α-Hydroxy acids are valuable synthetic intermediates and are found in various biologically active molecules. epfl.ch

Functionalized Heterocycles

The versatile products obtained from this compound are excellent precursors for the synthesis of functionalized heterocycles. The presence of the alkyne and aryl iodide groups allows for various cyclization strategies.

The terminal alkyne, which can be revealed by desilylation of the initial product, is a prime substrate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. epfl.chorganic-chemistry.org This "click" reaction provides a highly efficient route to 1,4-disubstituted 1,2,3-triazoles. epfl.chmdpi.com For instance, the desilylated product of an oxy-alkynylation reaction readily undergoes cycloaddition with benzyl (B1604629) and phenyl azides to furnish the corresponding triazoles in high yields. epfl.ch Triazoles are a significant class of heterocycles with wide-ranging applications in medicinal chemistry and materials science. researchgate.netresearchgate.net

Table 2: Synthesis of Triazoles via CuAAC Reaction

Azide (B81097) ReactantTriazole ProductYield
Benzyl azideCorresponding 1,2,3-triazoleHigh
Phenyl azideCorresponding 1,2,3-triazoleHigh

Data based on the copper-catalyzed cycloaddition of a terminal alkyne derived from an oxy-alkynylation product. epfl.ch

The aryl iodide functionality present in the derivatives of this compound opens up possibilities for palladium-catalyzed cross-coupling and cyclization reactions to form various heterocyclic systems, including isoquinolines and furan (B31954) derivatives. While direct synthesis of isoquinolines and furans from this compound itself is not explicitly detailed in the provided context, the strategic placement of the iodo group on the benzoate (B1203000) ring is a well-established handle for such transformations. For instance, intramolecular cyclizations involving an ortho-iodoaryl group and a tethered nucleophile are common strategies for constructing fused heterocyclic systems. A domino carbopalladation/Heck cascade reaction has been demonstrated on a related system to furnish a complex product, showcasing the potential for such transformations. epfl.ch The synthesis of isoquinolones, for example, has been achieved through rhodium-catalyzed C-H activation of N-(pivaloyloxy)benzamides and their reaction with alkynes. whiterose.ac.uk Similarly, the reaction of 2-iodophenols with copper acetylides is a known method for preparing benzofuran (B130515) derivatives. thieme-connect.de

Dehydrotryptophan Derivatives

The synthesis of dehydrotryptophan derivatives can be accomplished through palladium-catalyzed aminocyclization-Heck-type coupling cascades. smolecule.comnih.gov This synthetic strategy often begins with ortho-alkynylaniline derivatives, which can be prepared via Sonogashira coupling between a 2-iodoaniline (B362364) and a terminal alkyne. nih.gov this compound, or its corresponding alcohol (propargyl alcohol), is an ideal alkyne component for this transformation.

In a typical sequence, a 2-iodoarylcarbamate is coupled with a terminal alkyne in a one-pot protocol using a palladium catalyst. nih.gov The resulting o-alkynylaniline intermediate then undergoes a cyclization-coupling cascade to furnish the dehydrotryptophan product. nih.gov This method is robust, allowing for the introduction of diverse substituents at the indole (B1671886) C-2 position, including aryl, and primary, secondary, and tertiary alkyl groups. nih.gov The reaction can be optimized by adjusting catalyst loading and the use of additives. nih.gov The Z-configuration of the exocyclic double bond in the final dehydrotryptophan products is typically formed with high stereoselectivity. nih.gov

Pyrroles, Thiadiazoles, Imidazothiazines, Dihydropyridinones, Pyranones

The dual reactivity of this compound makes it a powerful tool for synthesizing a variety of heterocyclic compounds.

Pyrroles: The structural elements of this compound are conducive to forming fused pyrrole (B145914) systems. For instance, iodine-mediated electrophilic cyclization of 1-(2-ethynylphenyl)-1H-pyrroles results in 5-iodopyrrolo[1,2-a]quinolines. This reaction proceeds via a regioselective 6-endo-dig ring closure, where the C-C bond forms selectively at the more electrophilic carbon of the alkyne.

Thiadiazoles: While direct synthesis using this compound is not extensively documented, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives often involves the cyclization of thiosemicarbazides or the reaction of acyl hydrazides with thio-containing reagents. The functional handles on this compound could be used to introduce the alkyne or iodophenyl moiety onto these precursors for further diversification.

Imidazothiazines: The synthesis of imidazothiazine systems, which are structurally related to imidazo[2,1-b] smolecule.comnih.govepfl.chthiadiazoles, could potentially utilize this compound. The alkyne can be a building block for constructing one of the heterocyclic rings, while the iodobenzoate can be transformed to introduce other necessary functional groups.

Dihydropyridinones and Pyranones: Gold(I) catalysis has been shown to effectively convert "furan-ynes" into functionalized dihydropyridinones and pyranones. This transformation highlights the utility of the iodo-alkyne synthon. The reaction between a furan-yne and a pyridine (B92270) N-oxide in the presence of a Au(I) catalyst can be fine-tuned to selectively produce either dihydropyridinones or pyranones by modifying reaction conditions and the choice of oxidant.

Synthetic Routes to Steroidal Conjugates

The modification of steroids is a crucial strategy for fine-tuning their biological activities. epfl.ch this compound is an excellent candidate for creating steroidal conjugates due to its reactive functional groups. epfl.chnih.gov The terminal alkyne allows for attachment to steroid scaffolds via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. researchgate.net

A noteworthy application involves the use of ethynylbenziodoxol(on)e (EBX) reagents, which are derived from 2-iodobenzoic acid. epfl.ch These hypervalent iodine reagents can participate in copper-catalyzed oxy-alkynylation reactions with diazo derivatives of steroids. This method has been successfully applied to the late-stage functionalization of steroid cores, demonstrating high chemoselectivity in the presence of other sensitive functional groups like olefins and carbonyls. epfl.ch The resulting products contain the alkyne and iodobenzoate functionalities, which serve as versatile handles for subsequent transformations. epfl.ch

Applications in Drug Discovery and Chemical Biology Research

Utility as a Versatile Building Block for Bioactive Molecules

The structural features of this compound make it an exceptionally versatile building block in the synthesis of molecules with potential biological activity. epfl.ch The presence of the iodine atom, the ester linkage, and the carbon-carbon triple bond offers multiple points for chemical modification. epfl.ch

The iodophenyl group is a common precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide array of substituents. nih.gov The propargyl group is not only a key participant in cycloaddition reactions for forming heterocyclic rings but also a crucial handle for bioconjugation via click chemistry. researchgate.net This dual reactivity allows for the construction of complex scaffolds, such as the previously mentioned dehydrotryptophans, fused pyrroles, and various other heterocycles which are prevalent in medicinal chemistry. nih.gov Furthermore, its utility in linking to complex natural products like steroids highlights its role in creating hybrid molecules for drug discovery programs. epfl.chnih.gov

Chemical Biology Probes (e.g., for RNA helicases)

Chemical probes are essential tools for studying the function of proteins and other biomolecules within their native cellular environment. nih.gov this compound and its derivatives are well-suited for the design of such probes. A structurally related compound, Prop-2-yn-1-yl 3-ethoxy-4-((3-fluorobenzyl)oxy)-5-iodobenzoate, has been identified as a potential inhibitor of RNA helicase DHX9. smolecule.com RNA helicases are involved in critical cellular processes, and their dysregulation is linked to diseases like cancer, making them important therapeutic targets. smolecule.com

The propargyl group serves as a reactive handle for "tagging" the molecule. Using click chemistry, a reporter group (like a fluorophore) or an affinity tag (like biotin) can be attached, allowing for visualization or isolation of the target protein. The iodobenzoate portion of the molecule can be systematically modified to optimize binding affinity and selectivity for the target protein, demonstrating its value as a scaffold for developing potent and selective chemical probes. smolecule.com

Contributions to Materials Science and Supramolecular Chemistry

The unique electronic and structural properties of this compound also lend themselves to applications in materials science and supramolecular chemistry. Acetylene-containing molecules are fundamental building blocks for creating advanced materials with interesting optical and electronic properties. epfl.ch

The rigid, linear geometry of the alkyne, combined with the planar aromatic ring, can be exploited to construct conjugated polymers and oligomers. The carbon-iodine bond provides a site for polymerization or for introducing other functional groups that can influence the material's properties. In supramolecular chemistry, the iodo-substituent can act as a halogen bond donor, an interaction that is increasingly used to direct the self-assembly of molecules into well-defined, ordered structures in the solid state. iucr.org The ability of iodobenzoate moieties to participate in halogen bonding can be used to control the formation of specific supramolecular synthons, such as one-dimensional ladders, in molecular crystals. iucr.org

Precursors for Advanced Functional Materials

The distinct functionalities within this compound make it a valuable precursor for the synthesis of advanced functional materials. The 2-iodobenzoate portion is a classic component for cross-coupling reactions, such as the Suzuki or Sonogashira coupling, which are fundamental in constructing complex organic molecules and polymers. lookchem.comrkmvccrahara.org For instance, related compounds like methyl 2-iodobenzoate are utilized as starting materials for specialized organic compounds and in the synthesis of advanced materials for polymer science and materials engineering. lookchem.com

The propargyl group provides a reactive handle for polymerization or for grafting the molecule onto surfaces and other materials. Acetylene and its derivatives are recognized as versatile building blocks for organic synthesis, contributing to the creation of new functional materials. mdpi.com The presence of both the iodoaryl group and the alkyne allows for orthogonal functionalization, enabling the stepwise construction of complex architectures with tailored electronic and physical properties.

Monomers for Stimulus-Responsive Conjugated Polymers

Stimulus-responsive polymers, which change their properties in response to external stimuli like pH, light, or temperature, are at the forefront of materials science. nih.gov this compound serves as a potential monomer for creating such "smart" materials. The alkyne functionality can be polymerized, notably through reactions that form polydiacetylenes, to create a conjugated backbone. nih.gov UV-induced polymerization of diacetylene assemblies is a known strategy for generating conjugated polymer nanosheets that are stimulus-responsive. nih.gov

While this compound is a mono-alkyne, its terminal alkyne is readily used in coupling reactions like the Sonogashira coupling to build a conjugated polymer chain. The 2-iodobenzoate part of the molecule can be modified before or after polymerization to introduce functional groups that impart stimulus-responsive behavior. For example, incorporating acidic or basic moieties can render the resulting polymer pH-responsive. nih.gov This dual functionality allows for the design of polymers where the conjugated backbone provides the optical and electronic properties, while appended groups control the response to external triggers.

Scaffolds for Supramolecular Assemblies and Crystal Engineering

Crystal engineering relies on the predictable control of intermolecular interactions to build extended solid-state networks. nih.gov this compound is an excellent candidate for this field due to its capacity for forming multiple, specific non-covalent interactions. The 2-iodobenzoate moiety is particularly significant. The iodine atom can act as a halogen-bond donor, forming directional interactions with Lewis bases like nitrogen or oxygen atoms. nih.gov Simultaneously, the carboxylate group is a potent hydrogen-bond acceptor.

Research on iodo-substituted benzoic acids has demonstrated that the combination of hydrogen bonds (e.g., carboxylic acid with an amino-pyrimidine) and halogen bonds (e.g., iodine with a pyridine nitrogen) can be used to reliably construct complex 1-D and 2-D supramolecular architectures. nih.gov The interplay between these interactions provides a high degree of control over the final assembly.

Table 1: Potential Supramolecular Interactions Involving this compound

Interacting Moiety on Scaffold Potential Interaction Type Complementary Functional Group Reference
2-Iodophenyl Halogen Bond (C-I···N/O) Pyridines, Amines, Carbonyls nih.gov
Ester Carbonyl Hydrogen Bond (C=O···H-N/O) Amides, Alcohols, Carboxylic Acids nih.gov

This predictable binding illustrates how the 2-iodobenzoate scaffold can direct the assembly of molecules into organized superstructures with high "supramolecular yield". nih.gov

Methodological Development and Synthetic Efficiency

The structure of this compound is well-suited for modern synthetic methodologies that prioritize efficiency, such as atom-economical transformations and one-pot cascade reactions.

Atom-Economical Transformations

Atom economy is a core principle of green chemistry, aiming to maximize the incorporation of all reactant atoms into the final product. This compound can be synthesized through and participate in reactions designed for high atom economy. For example, the synthesis of similar propargyl esters has been achieved via the copper-catalyzed oxy-alkynylation of diazo compounds using ethynylbenziodoxolones (EBX reagents). epfl.ch This reaction is highly efficient and incorporates the carboxylate, iodine, and alkyne functionalities into the product in a single, atom-economical step. epfl.ch

Furthermore, the product itself, with its multiple functional groups, is a versatile tool for subsequent transformations. epfl.ch Gold-catalyzed acyloxyalkynylation of ynol ethers with EBXs also proceeds in an atom-economic fashion, creating highly functionalized products. uni-heidelberg.de These methods represent a significant advance, as both the carboxylate and the alkyne components of the hypervalent iodine reagent are utilized, avoiding the generation of stoichiometric byproducts. uni-heidelberg.de

One-Pot and Cascade Reaction Sequences

Cascade reactions, where multiple bond-forming events occur sequentially in a single synthetic operation, offer a powerful strategy for rapidly building molecular complexity. The bifunctional nature of this compound makes it an ideal substrate for such processes. The terminal alkyne and the aryl iodide can react in a programmed sequence, often using a single catalyst system.

Palladium-catalyzed cascades are particularly relevant. For instance, a Sonogashira coupling at the iodo-position can be followed by an intramolecular cyclization involving the propargyl ester. One-pot protocols combining a Sonogashira coupling with a subsequent cyclization-coupling cascade have been successfully developed for related substrates, such as 2-iodoarylcarbamates. nih.govacs.org These sequences allow for the synthesis of complex heterocyclic structures from simple starting materials without isolating intermediates, saving time, reagents, and solvents. nih.govacs.org Similarly, copper-catalyzed one-pot tandem processes involving C-S coupling followed by cyclization have been developed for other 2-iodophenyl derivatives. researchgate.net

Table 2: Examples of Cascade Reactions with Related Precursors

Reaction Type Precursors Catalyst System Product Class Reference
Sonogashira-Cyclization-Coupling 2-Iodoarylcarbamates, Terminal Alkynes, Alkenes PdCl₂, CuI, PPh₃ Dehydrotryptophan Derivatives acs.org
Aminocyclization-Heck Coupling o-Alkynylaniline derivatives, Methyl α-aminoacrylate Palladium complexes Dehydrotryptophan Derivatives nih.gov

These examples highlight the potential of this compound as a substrate in similar efficient, one-pot methodologies to generate diverse molecular scaffolds.

Q & A

Q. What are the standard synthetic protocols for preparing Prop-2-yn-1-yl 2-iodobenzoate derivatives, and how can reaction yields be optimized?

  • Methodological Answer : this compound derivatives are typically synthesized via alkyne-functionalized benziodoxolones reacting with diazo compounds. For example, in a general procedure (e.g., ), equimolar ratios of starting materials (e.g., 1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one and diazo reagents) are stirred for 18 hours, followed by flash chromatography purification (EtOAc/pentane gradients). Yield optimization involves:
  • Catalyst screening : Use of transition-metal catalysts (e.g., Cu, Au) to enhance alkyne activation.
  • Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve solubility and reaction kinetics.
  • Temperature control : Reactions performed at 0–25°C minimize side reactions.
    Table 1 : Representative Yields for Analogous Compounds ():
CompoundStarting MaterialYield (%)Purification Method
(E)-4e (iodobenzoate derivative)EBX5e70Flash chromatography
(S)-3l (sulfonate derivative)2a + 1l99EtOAc/pentane gradient

Key factors for yield improvement include stoichiometric precision and inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

  • Methodological Answer :
  • 1H/13C NMR : Prioritize signals for the iodobenzoate aromatic protons (δ 7.2–8.1 ppm) and alkyne carbons (δ 70–95 ppm). For example, in (S)-3l (), the alkyne proton appears at δ 6.71 ppm (singlet), while iodobenzoate aromatic protons resonate at δ 8.05–7.23 ppm.
  • IR Spectroscopy : Look for ester C=O stretches (~1755 cm⁻¹) and alkyne C≡C stretches (~2100–2260 cm⁻¹).
  • HRMS : Confirm molecular ion peaks (e.g., [M+Na]+ at m/z 573.0598 for (S)-3l) with <2 ppm error .
    Cross-validation using NMR, IR, and HRMS ensures structural integrity .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact ().
  • Ventilation : Use fume hoods to avoid inhalation of vapors (e.g., iodobenzoate derivatives may release hazardous fumes).
  • First Aid : For accidental exposure, rinse eyes with water for 15 minutes () and seek immediate medical attention for persistent symptoms.
  • Waste Disposal : Segregate halogenated waste in designated containers .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and IR data when confirming the structure of this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or isomerism. A stepwise approach includes:

Repeat Purification : Re-run flash chromatography to isolate pure fractions ().

Differential Scanning : Use 2D NMR (e.g., HSQC, HMBC) to verify connectivity. For example, HMBC correlations between alkyne protons and carbonyl carbons confirm ester linkage.

Supplementary Techniques : Employ X-ray crystallography (if crystalline) or HRMS to validate molecular formulas.
Discrepancies in IR ester peaks (e.g., shifted C=O stretches) may indicate competing tautomers or solvate formation .

Q. What strategies improve enantiomeric excess (ee) in asymmetric syntheses involving this compound intermediates?

  • Methodological Answer :
  • Chiral Catalysts : Use enantiopure transition-metal complexes (e.g., Rh or Pd with BINAP ligands) to induce asymmetry during alkyne functionalization.
  • Kinetic Resolution : Optimize reaction time and temperature to favor one enantiomer (e.g., (S)-3l achieved 75% ee via chiral HPLC; ).
  • Stereochemical Analysis : Employ chiral stationary phases (e.g., Chiralpak IB) with hexane/iPrOH gradients for precise ee determination .

Q. How can computational modeling predict reactivity trends for this compound in click chemistry applications?

  • Methodological Answer :
  • DFT Calculations : Model transition states for alkyne-azide cycloadditions to assess regioselectivity (e.g., Huisgen vs. copper-catalyzed pathways).
  • Electrostatic Potential Maps : Identify electron-deficient regions (e.g., iodobenzoate carbonyl) to predict nucleophilic attack sites.
  • Correlation with Experimental Data : Validate computational findings with kinetic studies (e.g., monitoring reaction progress via in situ IR).
    Software like Gaussian or ORCA is recommended for such analyses .

Data Contradiction Analysis Example

Scenario : Conflicting NMR integration ratios and HRMS molecular ion peaks.

  • Root Cause : Co-elution of byproducts during purification.
  • Resolution :
    • Re-purify using preparative TLC to isolate individual components.
    • Re-acquire HRMS in negative ion mode to detect trace impurities.
    • Compare experimental IR stretches with theoretical spectra (e.g., using Merck Index or NIST databases) .

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